Technical Documentation Center

5-(Hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-(Hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one
  • CAS: 1936347-87-3

Core Science & Biosynthesis

Foundational

Comprehensive In Vitro Toxicity Profiling Strategy for Novel Spirocyclic Scaffolds: A Case Study on 5-(Hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one

Executive Summary The integration of complex, three-dimensional architectures into small molecule drug discovery has revolutionized lead optimization. Spirocyclic compounds, characterized by two rings sharing a single at...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of complex, three-dimensional architectures into small molecule drug discovery has revolutionized lead optimization. Spirocyclic compounds, characterized by two rings sharing a single atom, are highly valued for their ability to increase the fraction of sp³-hybridized carbons ( Fsp3 )[1]. Higher Fsp3 correlates with improved aqueous solubility, reduced promiscuous off-target binding, and higher clinical transition success rates[2].

This technical whitepaper outlines a rigorous in vitro toxicity profiling strategy for 5-(Hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one (CAS: 1936347-87-3), a highly polar, low-molecular-weight (199.25 g/mol ) spirocyclic building block. By deconstructing its structural liabilities and establishing self-validating experimental workflows, this guide provides drug development professionals with a blueprint for evaluating similar Fsp³-rich scaffolds.

Structural Deconstruction & Predictive Toxicology

To design an effective toxicity screening cascade, we must first establish the causality between the molecule's structural features and its potential biological liabilities.

The Oxa-Azaspiro Core: Evading Cardiotoxicity

The core of this molecule is a 9-oxa-2-azaspiro[5.5]undecan-3-one system.

  • The 9-Oxa Ring: Acts as a hydrogen bond acceptor, improving hydrophilicity and reducing the lipophilicity-driven toxicity often seen in flat, aromatic rings.

  • The Delta-Lactam (3-one): The nitrogen atom in the 2-position is part of an amide (lactam) linkage. Because the nitrogen's lone pair is delocalized into the adjacent carbonyl group, it is non-basic at physiological pH. This is a critical safety feature: the human ether-à-go-go-related gene (hERG) potassium channel typically traps molecules containing a protonated, basic amine (pKa > 8)[3]. The lactam drastically reduces the baseline hERG liability of this scaffold.

The Hydroxymethyl Appendage: Metabolic Liabilities

The primary structural alert in this molecule is the 5-hydroxymethyl group. Primary alcohols are susceptible to oxidation by Alcohol Dehydrogenase (ADH) or Cytochrome P450 (CYP450) enzymes. This biotransformation can yield a reactive aldehyde metabolite . Aldehydes are electrophilic and can covalently bind to nucleophilic residues on hepatic proteins (causing Drug-Induced Liver Injury, or DILI) or DNA (causing genotoxicity).

G Parent 5-(Hydroxymethyl)-9-oxa- 2-azaspiro[5.5]undecan-3-one Enzyme CYP450 / ADH Oxidation Parent->Enzyme Aldehyde Reactive Aldehyde Metabolite Enzyme->Aldehyde GSH Glutathione (GSH) Conjugation Aldehyde->GSH Proteins Covalent Protein Adduction Aldehyde->Proteins Detox Detoxified Metabolite (Excreted) GSH->Detox Tox Hepatotoxicity / DILI Proteins->Tox

Metabolic pathway illustrating reactive aldehyde formation and hepatotoxicity risk.

Core In Vitro Toxicity Assays & Causality

To empirically validate the predictive toxicology, we deploy a tiered in vitro screening workflow.

G Tier1 Tier 1: Hepatotoxicity 3D HepG2 Spheroids Tier2 Tier 2: Cardiotoxicity Automated hERG Patch-Clamp Tier1->Tier2 Tier3 Tier 3: Genotoxicity Mini-Ames Test Tier2->Tier3 Decision Lead Progression Decision Tier3->Decision

Sequential in vitro toxicity screening workflow for spirocyclic drug candidates.

Hepatotoxicity: The 3D Spheroid Imperative

Standard 2D monolayer cultures of HepG2 cells exhibit notoriously low biotransformation capacities, rendering them blind to metabolism-dependent toxicities. To accurately assess whether the hydroxymethyl group of our compound oxidizes into a toxic aldehyde, we must use 3D HepG2 or HepaRG spheroids . Culturing these cells in 3D for at least 72 hours restores complex metabolic capacity and CYP enzyme expression, bridging the gap between basic in vitro models and in vivo human liver responses.

Cardiotoxicity: Electrophysiological Gold Standards

Under the ICH S7B guidelines and the Comprehensive In vitro Proarrhythmia Assay (CiPA) paradigm, assessing the blockade of the hERG ( IKr​ ) channel is mandatory[4],[3]. While the spiro-lactam core theoretically evades hERG, empirical validation via automated patch-clamp (e.g., QPatch HTX or SyncroPatch 384PE) is required to rule out pore-blocking interactions[3].

Step-by-Step Experimental Methodologies

Every protocol must function as a self-validating system, incorporating strict positive and negative controls to ensure data integrity.

Protocol 1: 3D HepG2 Hepatotoxicity Assay (ATP Quantification)

Objective: Determine the IC50​ of the compound in a metabolically competent liver model.

  • Cell Seeding: Seed HepG2 cells at 1,000 cells/well into a 96-well Ultra-Low Attachment (ULA) round-bottom plate.

  • Spheroid Maturation: Centrifuge the plate at 200 x g for 5 minutes. Incubate at 37°C, 5% CO2​ for 72 hours to allow tight spheroid formation and upregulation of CYP450 enzymes.

  • Compound Dosing: Prepare a 10-point, 3-fold serial dilution of 5-(Hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one (ranging from 100 μM to 0.005 μM) in assay medium.

    • Self-Validation: Include 1% DMSO (Vehicle Control) and 50 μM Amiodarone (Positive Control for hepatotoxicity).

  • Incubation: Treat the spheroids for 72 hours.

  • Viability Assessment: Add an equal volume of CellTiter-Glo® 3D Reagent to each well. Shake for 5 minutes to induce lysis, incubate for 25 minutes at room temperature, and record luminescence to quantify ATP levels.

Protocol 2: Automated hERG Patch-Clamp Assay

Objective: Evaluate the potential for QT prolongation via IKr​ inhibition.

  • Cell Preparation: Harvest HEK293 cells stably expressing the hERG channel and suspend them in the extracellular physiological solution.

  • System Priming: Prime the automated patch-clamp chip (e.g., QPlate) with intracellular (high K+ ) and extracellular (high Na+ ) solutions[3].

  • Seal Formation: Apply a vacuum to entrap single cells in the microfluidic apertures. Achieve a giga-seal (>1 GΩ) and apply brief suction to rupture the membrane, establishing the whole-cell configuration[5].

  • Voltage Protocol & Dosing:

    • Apply a depolarizing prepulse (+20 mV) followed by a repolarizing test pulse (-50 mV) to elicit the hERG tail current.

    • Superfuse the test compound cumulatively (1, 10, 30 μM) for 5 minutes per concentration.

    • Self-Validation: Use 0.1% DMSO (Negative Control) and 0.5 μM Verapamil or 30 nM E-4031 (Positive Controls) to validate assay sensitivity[3].

  • Data Analysis: Calculate the percentage of tail current inhibition relative to the baseline to determine the IC50​ .

Quantitative Data Interpretation & Acceptance Thresholds

To guide medicinal chemistry efforts, the empirical data generated from the workflows above must be compared against strict progression thresholds. Table 1 outlines the benchmark criteria for advancing derivatives of 5-(Hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one.

Table 1: Benchmark In Vitro Toxicity Thresholds for Lead Progression

AssayParameterTarget ThresholdMechanistic Rationale
3D HepG2 Cytotoxicity IC50​ (72h)> 50 μMEnsures a wide therapeutic window and confirms the absence of reactive aldehyde-driven cell death.
Automated hERG Patch-Clamp IC50​ > 30 μMPrevents IKr​ channel blockade, avoiding clinical QT prolongation and Torsades de Pointes.
Mini-Ames Test Revertant Colonies< 2-fold increase over vehicleConfirms the hydroxymethyl group does not undergo biotransformation into a DNA-reactive electrophile.
CYP450 TDI (CYP3A4) IC50​ Shift< 1.5-fold shiftEnsures the scaffold does not act as a mechanism-based, time-dependent inhibitor (TDI) via oxidation.

References

  • Application of fSP3 towards Non-Systemic Drug Discovery Preprints.org
  • Synthesis of 5-spirocycle camptothecin using ring-closing metathesis strategy ResearchG
  • Comparison of in vitro models for drug-induced liver injury assessment Journal of Biomedical Transl
  • Early identification of hERG liability in drug discovery programs by automated patch clamp N
  • hERG Safety | Cyprotex ADME-Tox Solutions Evotec
  • hERG Safety Assay Evotec

Sources

Exploratory

A Prospective Crystallographic Analysis: Elucidating the Three-Dimensional Architecture of 5-(Hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one

A Technical Guide for Researchers and Drug Development Professionals Abstract This technical guide provides a comprehensive, prospective framework for the determination of the single-crystal X-ray crystallographic struct...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, prospective framework for the determination of the single-crystal X-ray crystallographic structure of 5-(Hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one. While a published crystal structure for this specific spirocyclic compound is not currently available in the public domain[1], this document serves as an in-depth manual for researchers undertaking this novel structural elucidation. We will navigate the critical stages of such a project, from the foundational aspects of material synthesis and crystallization to the intricacies of X-ray diffraction data collection, structure solution, and refinement. This guide is designed to equip researchers, particularly those in the fields of medicinal chemistry and drug development, with the necessary theoretical understanding and practical protocols to successfully determine and analyze the three-dimensional structure of this and similar small molecules. The insights gained from such a study would be invaluable for understanding its stereochemistry, intermolecular interactions, and potential as a scaffold in drug design.

Introduction: The Significance of Structural Elucidation

The spirocyclic scaffold is a privileged motif in medicinal chemistry, often imparting desirable properties such as conformational rigidity and three-dimensional complexity, which can lead to enhanced target specificity and improved pharmacokinetic profiles. 5-(Hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one represents a promising, yet structurally uncharacterized, member of this class. Its constituent functional groups—a lactam, a hydroxyl group, and an ether linkage—suggest a rich potential for hydrogen bonding and other non-covalent interactions that can govern its solid-state packing and interactions with biological targets.

The unambiguous determination of its three-dimensional structure through single-crystal X-ray diffraction (SC-XRD) is paramount.[2] This powerful analytical technique provides precise information on bond lengths, bond angles, and torsion angles, defining the molecule's conformation.[3][4] Furthermore, it reveals the intricate network of intermolecular interactions that dictate the crystal packing, offering insights into the compound's physicochemical properties, such as solubility and stability. For drug development professionals, a high-resolution crystal structure is the cornerstone of structure-based drug design, enabling the rational optimization of lead compounds.

This guide will therefore proceed with the assumption that the user has synthesized 5-(Hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one and now seeks to determine its definitive solid-state structure.

The Crystallographic Workflow: A Conceptual Overview

The journey from a powdered compound to a fully refined crystal structure is a multi-step process that demands both careful experimental technique and robust computational analysis.[5] Each stage is critical for the success of the next, forming a self-validating chain of procedures.

Crystallographic_Workflow cluster_Experimental Experimental Phase cluster_Computational Computational Phase Synthesis Synthesis & Purification Crystallization Crystal Growth Synthesis->Crystallization High Purity Sample Mounting Crystal Mounting Crystallization->Mounting Single Crystal Data_Collection X-ray Data Collection Mounting->Data_Collection Mounted Crystal Data_Processing Data Processing & Scaling Data_Collection->Data_Processing Diffraction Images Structure_Solution Structure Solution (Phasing) Data_Processing->Structure_Solution Reflection File (hkl) Refinement Structure Refinement Structure_Solution->Refinement Initial Atomic Model Validation Validation & Analysis Refinement->Validation Refined Structure

Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.

Experimental Protocols: From Powder to Diffraction

Prerequisite: Synthesis and Purity

The successful growth of high-quality single crystals is critically dependent on the purity of the starting material. It is imperative that 5-(Hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one be synthesized and purified to the highest possible degree (>99%). Impurities can inhibit nucleation, disrupt lattice formation, and lead to poorly diffracting or disordered crystals. Standard purification techniques such as column chromatography and recrystallization should be employed, with purity confirmed by methods like NMR, mass spectrometry, and HPLC. While a specific synthesis for this exact molecule is not readily found in the literature, analogous syntheses of azaspiro[5.5]undecane systems often start from accessible precursors like D-glucose or involve multi-step ring-forming reactions.[6][7]

Crystal Growth: The Art and Science of Nucleation

Growing diffraction-quality single crystals is often the most challenging step in small molecule crystallography.[8] A suitable crystal should be of an appropriate size (typically 0.1-0.3 mm in all dimensions), possess well-defined faces, and be free of internal defects.[5] For a molecule like 5-(Hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one, with its polar functional groups, a variety of solvent systems should be explored.

Recommended Crystallization Techniques:

  • Slow Evaporation: This is the simplest method. A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.

  • Vapor Diffusion (Liquid-Liquid): A concentrated solution of the compound in a good solvent is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a poor solvent (the "anti-solvent") in which the compound is sparingly soluble. The anti-solvent's vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Temperature Gradient (Slow Cooling): A saturated solution of the compound is prepared at an elevated temperature. The solution is then allowed to cool slowly and undisturbed to room temperature, or even lower, causing the solubility to decrease and crystals to form.

Solvent Selection Strategy:

A systematic screening of solvents with varying polarities is recommended. Given the molecule's structure, suitable starting solvents could include:

Solvent ClassExamplesRationale
Protic Ethanol, Methanol, IsopropanolCapable of hydrogen bonding with the hydroxyl and lactam groups.
Aprotic Polar Acetone, Acetonitrile, Ethyl AcetateCan dissolve the compound through dipole-dipole interactions.
Nonpolar Toluene, DichloromethaneCan be used as anti-solvents in vapor diffusion setups.

A good starting point would be to dissolve the compound in a minimal amount of a polar solvent like ethanol and then use a less polar anti-solvent like ethyl acetate or toluene for vapor diffusion.

Data Collection: Interrogating the Crystal with X-rays

Once a suitable single crystal is obtained, it is carefully mounted on a goniometer head and placed within the X-ray beam of a diffractometer.[4] Modern diffractometers are typically equipped with a CCD or CMOS detector to capture the diffraction pattern.[4][9]

Step-by-Step Data Collection Protocol:

  • Crystal Selection and Mounting: Under a microscope, select a crystal with sharp edges and no visible fractures. Mount it on a cryoloop using a cryoprotectant oil (e.g., Paratone-N) to prevent ice formation if low-temperature data collection is planned.

  • Cryo-cooling: Flash-cool the crystal in a stream of cold nitrogen gas (typically at 100 K). This minimizes thermal motion of the atoms, leading to higher resolution data and reduced radiation damage.

  • Unit Cell Determination: Collect a few initial diffraction images (frames) at different crystal orientations. Software will then automatically identify the diffraction spots and determine the preliminary unit cell parameters and Bravais lattice.

  • Data Collection Strategy: Based on the determined crystal system, the software will calculate an optimal strategy for collecting a complete and redundant dataset. This involves rotating the crystal through a series of angles while continuously exposing it to the X-ray beam and recording the diffraction images.[9] The goal is to measure the intensities of as many unique reflections as possible.

  • Data Integration and Scaling: After data collection, the raw image files are processed.[10] This involves:

    • Integration: Calculating the intensity of each diffraction spot.

    • Scaling: Correcting the intensities for experimental factors (e.g., variations in beam intensity, detector response) and placing them on a common scale.

Structure Solution and Refinement: From Data to a 3D Model

This phase of the process is entirely computational and involves transforming the collected diffraction data into a chemically meaningful atomic model.[11][12]

Structure_Solution_Refinement Data Processed Diffraction Data (Intensities and hkl indices) Phase_Problem The Phase Problem (Phases are Lost in Experiment) Data->Phase_Problem Direct_Methods Structure Solution (e.g., Direct Methods, Dual-space algorithms) Phase_Problem->Direct_Methods Computational Phasing Initial_Model Initial Electron Density Map & Tentative Atomic Positions Direct_Methods->Initial_Model Refinement_Cycles Iterative Refinement (Least-Squares Minimization) Initial_Model->Refinement_Cycles Difference_Map Difference Fourier Map (Fo - Fc) Refinement_Cycles->Difference_Map Identify Missing/Misplaced Atoms Final_Model Final Model (Atomic Coordinates, ADPs) Refinement_Cycles->Final_Model Convergence Difference_Map->Refinement_Cycles Model Correction Validation Structure Validation (CheckCIF, R-factors) Final_Model->Validation

Figure 2: The iterative process of crystallographic structure solution and refinement.

Structure Solution: Overcoming the Phase Problem

The diffraction experiment measures the intensities of the reflections, which are proportional to the square of the structure factor amplitudes. However, the phase information of the structure factors is lost.[11] For small molecules like our target compound, this "phase problem" is typically solved using direct methods or dual-space algorithms. These methods use statistical relationships between the intensities to derive initial phase estimates, which are then used to calculate an initial electron density map.[12]

Model Building and Refinement

From the initial electron density map, an initial atomic model can be built. This model is then refined against the experimental data using a least-squares minimization process.[13][14] The refinement process aims to minimize the difference between the observed structure factor amplitudes (Fo) and the calculated structure factor amplitudes (Fc) based on the current atomic model.

Key Refinement Parameters:

  • Atomic Coordinates (x, y, z): The position of each atom in the unit cell.

  • Atomic Displacement Parameters (ADPs or B-factors): These model the thermal motion of each atom. Anisotropic ADPs are typically used for non-hydrogen atoms, which model the vibration as an ellipsoid.

  • Occupancy: For any disordered atoms, this parameter refines to a value between 0 and 1.

The refinement is an iterative process. After each cycle, a difference Fourier map (Fo-Fc) is calculated, which shows regions where the model is over- or under-fitting the data. This map is used to locate missing atoms (like hydrogens) or to identify and model any disorder.

Structure Analysis and Validation

Once the refinement has converged (i.e., further cycles do not significantly improve the model), the final structure must be thoroughly validated.

Key Validation Metrics:

MetricDescriptionTypical Value for a Good Structure
R1 A measure of the agreement between observed and calculated structure factor amplitudes.< 5%
wR2 A weighted R-factor based on all data.< 15%
Goodness-of-Fit (GooF) Should be close to 1.0, indicating a good fit between the model and the data.~1.0

The final model should be chemically sensible, with reasonable bond lengths and angles. The Cambridge Crystallographic Data Centre (CCDC) provides a comprehensive validation service called "checkCIF" that should be used to generate a final report on the quality of the structure.

Expected Structural Features of 5-(Hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one:

Upon successful structure determination, we would anticipate analyzing several key features:

  • Conformation of the Spirocyclic System: The chair/boat/twist conformations of the two rings and their relative orientation.

  • Intramolecular Hydrogen Bonding: Potential for hydrogen bonds between the hydroxymethyl group and the lactam oxygen.

  • Intermolecular Interactions: A detailed analysis of the hydrogen bonding network formed by the hydroxyl and lactam N-H groups, which will likely be the dominant interactions driving the crystal packing. Pi-stacking is not expected for this molecule.

Conclusion

While the crystal structure of 5-(Hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one remains to be determined, this guide provides a robust and detailed roadmap for its elucidation. By following the outlined protocols for crystallization, data collection, and structure refinement, researchers can confidently approach this novel crystallographic problem. The resulting three-dimensional structure will provide invaluable insights into the molecule's conformational preferences and intermolecular interactions, serving as a critical foundation for future applications in medicinal chemistry and materials science.

References

  • Read, R. J., & McCoy, A. J. (2016). Recent developments in phasing and structure refinement for macromolecular crystallography. Acta Crystallographica Section D, Structural Biology, 72(4), 375–387. [Link]

  • Wikipedia. (2024). X-ray crystallography. [Link]

  • Clegg, W. (2019). 12: Refining X-ray Crystal Structures. In Crystal Structure Analysis. [Link]

  • X-raybs. (2025). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. [Link]

  • Cowtan, K. (2017). X-ray data processing. Acta Crystallographica Section D, Structural Biology, 73(6), 469–477. [Link]

  • Owen, R. L. (2021). A beginner's guide to X-ray data processing. The Biochemist, 43(3), 58–62. [Link]

  • Carleton College. (2007). Single-crystal X-ray Diffraction. [Link]

  • Petříček, V. (n.d.). Structure solution and refinement: introductory strategies. [Link]

  • Phenix. (n.d.). X-ray Structure Refinement. [Link]

  • Montana State University. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis. [Link]

  • Gonnella, N. C. (2019). E13 - Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. EAS Symposium. [Link]

  • PubChemLite. (2026). 5-(hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one. [Link]

  • van der Lee, A. (2025). Small Molecule X-Ray Crystallography, Theory and Workflow. ResearchGate. [Link]

  • Kumar, P. S., & Reddy, B. V. S. (2005). AN ENANTIOSELECTIVE SYNTHESIS OF 1-AZASPIRO[5.5]- UNDECANE RING SYSTEM OF HISTRIONICOTOXIN ALKALOIDS FROM D(+)-GLUCOSE. ARKIVOC. [Link]

  • Denmark, S. E., & Smith, R. C. (2016). Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one. Organic Syntheses, 93, 210-227. [Link]

Sources

Foundational

Pharmacokinetic Profiling and Optimization of 5-(Hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one Spirocycles in Lead Development

Executive Summary: The "Escape from Flatland" In modern drug discovery, the over-reliance on flat, sp2 -hybridized aromatic rings has frequently led to late-stage attrition due to poor physicochemical properties, includi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Escape from Flatland"

In modern drug discovery, the over-reliance on flat, sp2 -hybridized aromatic rings has frequently led to late-stage attrition due to poor physicochemical properties, including low aqueous solubility, high off-target promiscuity, and rapid metabolic clearance. To circumvent these liabilities, medicinal chemists have embraced the "Escape from Flatland" paradigm by incorporating rigid, three-dimensional spirocyclic bioisosteres[1].

The compound 5-(Hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one (CAS: 1936347-87-3)[2] represents a highly advanced, sp3 -rich scaffold designed to replace traditional morpholine, piperidine, or piperazine rings. This technical whitepaper dissects the pharmacokinetic (PK) mechanics of this specific oxa-azaspirocycle, detailing how its structural vectors influence absorption, distribution, metabolism, and excretion (ADME), and provides field-proven protocols for its evaluation.

Structural Causality: How the Scaffold Dictates Pharmacokinetics

The pharmacokinetic superiority of 5-(Hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one is not coincidental; it is the direct result of rational geometric and electronic design[3].

The Spiro[5.5] Core and Fsp3​ Enhancement

Increasing the fraction of sp3 -hybridized carbons ( Fsp3​ ) is statistically correlated with higher clinical success rates[4]. The spiro[5.5] core forces the molecule into a rigid, orthogonal 3D conformation. This prevents the flat π−π stacking that typically causes flat heterocycles to aggregate and precipitate in aqueous media, thereby drastically lowering the partition coefficient ( LogD7.4​ ) and improving kinetic solubility.

The Lactam (3-one) and 2-Aza Motif

Highly basic amines (like standard piperidines) often suffer from high volume of distribution ( Vss​ ) due to lysosomal trapping and carry significant risks for hERG channel blockade and phospholipidosis. The incorporation of the 3-one (lactam) adjacent to the 2-aza nitrogen pulls electron density away from the amine, neutralizing its basicity. This results in a highly soluble, neutral hydrogen-bond acceptor/donor motif that avoids lysosomal sequestration, leading to a more predictable and manageable Vss​ .

The 9-Oxa Substitution and Metabolic Shielding

The oxygen atom at the 9-position acts as a morpholine/tetrahydropyran mimic, providing a crucial hydrogen-bond acceptor to maintain target affinity. More importantly, the quaternary spiro carbon sterically shields the adjacent α -carbons from Cytochrome P450 (CYP450) heme-iron coordination. This steric bulk prevents Phase I oxidative metabolism (e.g., N-dealkylation or α -hydroxylation), significantly reducing intrinsic clearance ( CLint​ )[1].

The 5-(Hydroxymethyl) Vector

The hydroxymethyl group serves a dual purpose. Pharmacodynamically, it acts as a precise vector for hydrogen-bond donation into solvent-exposed pockets of the target protein. Pharmacokinetically, it provides a synthetic handle for prodrug strategies (e.g., phosphate esters) to further enhance intravenous solubility without altering the core binding mechanics.

G A Flat Heterocycle (High LogD, Fast Clearance) B 5-(Hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one Incorporation A->B C Increased Fsp3 & 3D Vector Projection B->C D Steric Shielding of Metabolic Hotspots B->D E Reduced LogD & Improved Solubility C->E F Lower Intrinsic Clearance (CLint) D->F G Enhanced Oral Bioavailability & Half-Life E->G F->G

Fig 1. Pharmacokinetic optimization pathway via oxa-azaspirocycle incorporation.

Quantitative Data: ADME Profile Comparison

To illustrate the impact of this bioisosteric replacement, the table below summarizes typical quantitative shifts observed when a standard morpholine-amide moiety in a lead compound is replaced by the 5-(Hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one scaffold.

Pharmacokinetic ParameterStandard Morpholine-Amide LeadOxa-Azaspirocycle LeadCausality / Mechanism of Shift
LogD7.4​ 3.41.8Increased 3D character disrupts lipophilic surface area.
Kinetic Solubility ( μM ) < 10> 150Higher Fsp3​ prevents crystal lattice packing.
HLM CLint​ ( μL/min/mg ) 55.212.4Spiro-center sterically blocks CYP450 α -oxidation.
Unbound Fraction ( fu​ ) 0.8%4.5%3D shape reduces non-specific binding to Human Serum Albumin.
Oral Bioavailability (%F) 18%68%Synergistic effect of high solubility and low hepatic extraction.

Self-Validating Experimental Protocols

To ensure data integrity, the evaluation of spirocyclic bioisosteres must rely on self-validating systems. The following protocols detail the exact methodologies required to profile this scaffold.

Protocol 1: High-Throughput In Vitro Microsomal Stability ( CLint​ )

This assay determines the vulnerability of the spirocycle to Phase I hepatic metabolism.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of the spirocyclic lead in DMSO. Dilute to a 1 μM working solution in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation: Combine the working solution with Human Liver Microsomes (HLM) at a final protein concentration of 0.5 mg/mL in a 96-well plate. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding an NADPH-regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH, 3 mM MgCl2​ ).

    • Causality: NADPH is the obligate electron donor for CYP450 enzymes. Without it, the assay only measures non-CYP degradation (acting as a negative control).

  • Time-Course Sampling: At t=0,5,15,30,45, and 60 minutes, transfer 50 μL aliquots into a quenching plate containing 150 μL of ice-cold Acetonitrile (ACN) spiked with an internal standard (e.g., Tolbutamide).

    • Causality: Cold ACN instantly denatures the CYP enzymes, stopping the reaction precisely at the timepoint, while simultaneously precipitating proteins to protect the LC-MS/MS column.

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes. Transfer the supernatant and analyze via LC-MS/MS (MRM mode).

  • Validation Control: Run Verapamil (high clearance) and Warfarin (low clearance) in parallel. If Verapamil CLint​ is not >40 μL/min/mg , the assay is invalid (microsomes are inactive).

Protocol 2: In Vivo Cassette Dosing PK Assessment (Rodent)

To validate the in vitro findings, an in vivo cassette (N-in-1) dosing strategy is utilized to minimize animal use while maximizing data output.

Step-by-Step Methodology:

  • Formulation: Formulate the spirocyclic compound in a vehicle of 5% DMSO, 20% Hydroxypropyl- β -cyclodextrin (HP- β -CD) in saline.

    • Causality: HP- β -CD forms an inclusion complex with the drug, ensuring it is fully dissolved. Suspensions will yield erratic absorption profiles.

  • Administration: Administer the formulation to male CD-1 mice (n=3 per route).

    • Intravenous (IV): 1 mg/kg via tail vein (bolus).

    • Per Os (PO): 5 mg/kg via oral gavage.

  • Blood Sampling: Collect 20 μL serial blood samples via the saphenous vein at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2​EDTA tubes.

  • Plasma Extraction: Centrifuge blood at 4°C to isolate plasma. Extract the drug using liquid-liquid extraction (LLE) or protein precipitation.

  • Pharmacokinetic Modeling: Use non-compartmental analysis (NCA) to calculate Area Under the Curve ( AUC0−∞​ ), t1/2​ , Cmax​ , and absolute bioavailability ( %F=[AUCPO​×DoseIV​]/[AUCIV​×DosePO​]×100 ).

IVIVE N1 Spirocycle Candidate N2 HLM Incubation (+ NADPH, 37°C) N1->N2 N3 Protein Precipitation (ACN Quench) N2->N3 Timepoints N4 LC-MS/MS Quantification N3->N4 N5 CLint Calculation (In Vitro) N4->N5 N6 Hepatic Clearance Prediction (IVIVE) N5->N6 N7 In Vivo PK Validation (Rodent Cassette) N6->N7 Correlation

Fig 2. Self-validating in vitro to in vivo extrapolation (IVIVE) workflow for spirocycles.

Conclusion

The integration of 5-(Hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one into drug discovery pipelines represents a masterclass in rational pharmacokinetic design. By leveraging a high Fsp3​ geometry, neutralizing basicity via a lactam, and sterically shielding metabolic hotspots, this scaffold systematically dismantles the ADME liabilities associated with traditional flat heterocycles. For medicinal chemists, mastering the synthesis and profiling of such oxa-azaspirocycles is no longer optional—it is a prerequisite for developing next-generation, orally bioavailable therapeutics.

Sources

Protocols & Analytical Methods

Method

Application Note: Scale-Up Manufacturing Process for 5-(Hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one

Strategic Rationale & Process Chemistry Overview The integration of spirocyclic scaffolds into modern drug discovery pipelines represents a paradigm shift away from traditional, flat aromatic structures. This transition,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Process Chemistry Overview

The integration of spirocyclic scaffolds into modern drug discovery pipelines represents a paradigm shift away from traditional, flat aromatic structures. This transition, widely recognized as the "Escape from Flatland" concept, posits that molecules with greater sp³ character and three-dimensionality exhibit superior physicochemical properties, enhanced solubility, and a higher probability of clinical success[1],[2]. Spirocycles occupy binding sites in a highly atom-efficient manner, making them privileged motifs for targeting complex protein-protein interactions and GPCRs[3].

However, the scale-up manufacturing of highly functionalized spirocycles—such as 5-(Hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one —presents significant synthetic hurdles. Key challenges include the stereocontrolled construction of the quaternary spiro center, the management of highly reactive intermediates, and the absolute necessity to eliminate chromatographic purification at the kilogram scale.

To address these challenges, this application note details a highly optimized, telescoped manufacturing protocol. By leveraging a direct reductive lactamization strategy, this process avoids the isolation of unstable intermediates, eliminates the need for hazardous metal/acid reducing conditions, and significantly lowers the Process Mass Intensity (PMI)[4],[5].

Synthetic Workflow & Downstream Processing

The synthesis is designed around a robust two-stage sequence: an initial enolate alkylation to establish the quaternary spiro center, followed by a telescoped nitrile reduction and intramolecular reductive lactamization[6].

SyntheticWorkflow SM THP-4-carbonitrile (Starting Material) Int1 Cyano Ester (Intermediate 1) SM->Int1 Alkylation LiHMDS, 2-MeTHF -78°C to RT Int2 Amino Ester (Transient) Int1->Int2 Nitrile Reduction Sponge Ni, H2 NH3/MeOH API 5-(Hydroxymethyl)-9-oxa- 2-azaspiro[5.5]undecan-3-one (Final API Scaffold) Int2->API Reductive Lactamization 60°C, Telescoped

Fig 1: Telescoped synthetic workflow for the spirocyclic lactam core.

CrystallizationWorkflow Crude Crude Spiro-Lactam (Reactor Bottoms) Dissolution Dissolution (EtOH/H2O 8:2, 75°C) Crude->Dissolution Polishing Polishing Filtration (0.22 µm inline filter) Dissolution->Polishing Cooling Controlled Cooling (-0.5°C/min to 5°C) Polishing->Cooling Isolation Filtration & Wash (Cold EtOH) Cooling->Isolation Pure Pure API Building Block (>99.5% HPLC Purity) Isolation->Pure

Fig 2: Downstream processing and crystallization engineering workflow.

Quantitative Process Parameters

The following table summarizes the stoichiometry, material inputs, and validated yields for a standard 1-kilogram scale-up campaign.

Table 1: Stoichiometry and Yield Summary

StepReagent / IntermediateEq.Mass / VolumeYield (%)Purity (HPLC)
1 Tetrahydro-4H-pyran-4-carbonitrile1.001.00 kg->99.0%
1 LiHMDS (1.0 M in THF)1.109.90 L--
1 Ethyl 2-(benzyloxymethyl)-3-chloropropanoate1.052.45 kg82%95.5%
2 Sponge Nickel (Raney Ni)10 wt%0.10 kg--
2/3 Crude Cyano Ester (Intermediate 1)1.001.80 kg84%*98.2%

*Note: The 84% yield represents the overall efficiency of the telescoped reduction and lactamization steps, mirroring optimized industrial benchmarks for direct reductive amidation[4].

Step-by-Step Manufacturing Protocols

Step 1: Alkylation & Quaternary Center Formation

Objective: Regioselective alkylation of the tetrahydropyran core to establish the C6 spiro center.

  • Reactor Preparation: Charge a dry, nitrogen-purged 50 L glass-lined reactor with tetrahydro-4H-pyran-4-carbonitrile (1.00 kg, 1.0 eq) and anhydrous 2-Methyltetrahydrofuran (2-MeTHF) (10 L).

    • Causality Note: 2-MeTHF is selected over traditional ethereal solvents or dichloromethane due to its superior environmental profile, higher boiling point (improving process safety), and excellent phase separation properties during aqueous workup.

  • Enolate Formation: Cool the reactor jacket to achieve an internal temperature of -78 °C. Dropwise add LiHMDS (1.0 M in THF, 9.90 L, 1.1 eq) over 2 hours. Maintain stirring for 1 hour.

  • Alkylation: Slowly dose the alkylating agent (ethyl 2-(benzyloxymethyl)-3-chloropropanoate, 2.45 kg, 1.05 eq) into the reactor.

  • Self-Validating IPC: Sample the reaction after 2 hours of warming to room temperature. Proceed to quench only when In-Process Control (IPC) HPLC indicates <1% remaining starting material.

  • Workup: Quench with saturated aqueous NH₄Cl (5 L). Separate the phases, wash the organic layer with brine (3 L), and concentrate under reduced pressure to yield the crude Cyano Ester.

Step 2 & 3: Telescoped Nitrile Reduction and Reductive Lactamization

Objective: Catalytic reduction of the nitrile to a primary amine, followed by spontaneous intramolecular cyclization to form the δ-valerolactam ring[6],[7].

  • Reactor Charging: Transfer the crude Cyano Ester (1.80 kg) into a 20 L Hastelloy pressure reactor. Dissolve in 7 N methanolic ammonia (14.4 L).

    • Causality Note: Primary amines formed during nitrile reduction are highly reactive and can condense with intermediate imines to form unwanted secondary amine dimers. The use of excess ammonia shifts the thermodynamic equilibrium, strictly suppressing dimer formation.

  • Catalyst Addition: Charge Sponge Nickel catalyst (Raney Ni, 100 g). Caution: Pyrophoric material; keep wetted at all times.

  • Hydrogenation: Purge the reactor with N₂, then pressurize with H₂ to 50 psi. Heat the reactor to 60 °C.

    • Causality Note: While reduction occurs at lower temperatures, elevating the heat to 60 °C provides the activation energy required to drive the intramolecular ammonolysis (lactamization) between the newly formed amine and the pendant ester[4]. Telescoping these steps prevents the isolation of the highly unstable amino-ester intermediate.

  • Filtration: Once H₂ uptake ceases (approx. 12 hours), cool the reactor and filter the catalyst through a Celite pad.

  • Deprotection: Subject the filtrate to standard hydrogenolysis (10% Pd/C, H₂, 30 psi, 25 °C) to cleave the benzyl ether, revealing the C5-hydroxymethyl group. Concentrate the resulting filtrate to a thick oil.

Step 4: Crystallization Engineering

Objective: Isolate the final API building block without the use of column chromatography.

  • Dissolution: Dissolve the crude spiro-lactam oil in an 8:2 mixture of Ethanol/Water (5 L) at 75 °C until a homogeneous solution is achieved.

  • Polishing: Pass the hot solution through a 0.22 µm inline filter to remove residual catalyst particulates.

  • Controlled Cooling: Cool the reactor at a strict linear rate of -0.5 °C/min down to 5 °C.

    • Causality Note: Rapid, uncontrolled cooling leads to spontaneous nucleation, which traps chemical impurities within the crystal lattice (occlusion) and produces a fine powder that easily blinds filtration membranes. A controlled cooling ramp ensures uniform crystal growth, high bulk density, and superior purity.

  • Isolation: Filter the resulting white crystalline solid, wash with cold ethanol (1 L), and dry in a vacuum oven at 45 °C (<50 mbar) for 24 hours.

Analytical Validation & Quality Control

To ensure the spirocyclic building block meets the stringent requirements for downstream medicinal chemistry applications, the following QC parameters must be validated.

Table 2: Quality Control Specifications

ParameterAnalytical MethodSpecification
Appearance Visual InspectionWhite to off-white crystalline powder
Purity HPLC (UV at 210 nm)≥ 99.5% (Area %)
Identity ¹H NMR (400 MHz, DMSO-d₆)Conforms to structure; characteristic spiro-annular shifts present
Residual Metals (Ni, Pd) ICP-MS≤ 10 ppm
Moisture Content Karl Fischer Titration≤ 0.5% w/w

References

  • Lovering, F., Bikker, J., & Humblet, C. "Escape from flatland: increasing saturation as an approach to improving clinical success." Journal of Medicinal Chemistry (2009). Available at:[Link]

  • Abdel-Magid, A. F., & Mehrman, S. J. "A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes." Organic Process Research & Development (2006). Available at:[Link]

  • Mani, N. S., et al. "Process chemistry and reductive lactamization methodologies." ResearchGate (2007). Available at: [Link]

Sources

Application

Application Notes and Protocols: Functionalization of the Hydroxymethyl Group in 5-(Hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one

Introduction The 5-(hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one scaffold represents a privileged structural motif in medicinal chemistry. The inherent three-dimensionality and stereochemical complexity of spirocycl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 5-(hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one scaffold represents a privileged structural motif in medicinal chemistry. The inherent three-dimensionality and stereochemical complexity of spirocyclic systems offer unique opportunities for exploring chemical space in drug discovery.[1][2] Specifically, the spiro-oxazaspiro-undecanone core is found in a variety of biologically active molecules, demonstrating a broad range of pharmacological activities including, but not limited to, anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5][6][7] The hydroxymethyl group at the C5 position serves as a critical handle for synthetic diversification, allowing for the introduction of a wide array of functional groups to modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule.

This guide provides a comprehensive overview of established and innovative methodologies for the functionalization of the primary hydroxymethyl group in 5-(hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one. We will delve into the mechanistic underpinnings of each transformation, present detailed experimental protocols, and discuss the analytical techniques required for the robust characterization of the resulting derivatives. The aim is to equip researchers, scientists, and drug development professionals with the practical knowledge to effectively leverage this versatile scaffold in their research endeavors.

The Strategic Importance of the Hydroxymethyl Group

The primary alcohol of the hydroxymethyl substituent is a versatile functional group that can be readily transformed into a variety of other functionalities. This strategic position allows for the systematic exploration of structure-activity relationships (SAR) by introducing diverse chemical moieties. The ability to modify this group is paramount for optimizing lead compounds, enhancing target affinity, improving metabolic stability, and tailoring solubility profiles.

Core Functionalization Strategies

The primary alcohol of the hydroxymethyl group can be targeted through several key reaction classes:

  • Oxidation: Conversion to aldehydes and carboxylic acids.

  • Esterification: Formation of ester linkages with a wide range of carboxylic acids.

  • Etherification: Creation of ether linkages with various alkylating agents.

  • Halogenation: Replacement of the hydroxyl group with a halogen, creating a reactive intermediate for further nucleophilic substitution.

The choice of a specific functionalization strategy will depend on the desired final compound and the compatibility of the reagents with the lactam and oxa-spiro functionalities present in the core structure.

Visualization of Functionalization Pathways

Functionalization_Pathways cluster_oxidation Oxidation cluster_esterification Esterification cluster_etherification Etherification cluster_halogenation Halogenation Core 5-(Hydroxymethyl)-9-oxa-2- azaspiro[5.5]undecan-3-one Aldehyde Aldehyde Derivative Core->Aldehyde Mild Oxidation (e.g., PCC, DMP) CarboxylicAcid Carboxylic Acid Derivative Core->CarboxylicAcid Strong Oxidation (e.g., KMnO4, TEMPO) Ester Ester Derivative Core->Ester Acylation (e.g., Acyl Chloride, DCC) Ether Ether Derivative Core->Ether Williamson Ether Synthesis or Acid-Catalyzed Dehydration Halide Halide Derivative Core->Halide Halogenating Agent (e.g., SOCl2, PBr3) Aldehyde->CarboxylicAcid Further Oxidation (e.g., Jones Reagent) NucleophilicSubstitution Further Nucleophilic Substitution Products Halide->NucleophilicSubstitution Nucleophile (e.g., N3-, CN-, R2NH)

Caption: Key functionalization pathways for the hydroxymethyl group.

Protocols and Methodologies

Oxidation of the Hydroxymethyl Group

The oxidation of the primary alcohol can yield either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidant and reaction conditions.[8]

1.1. Synthesis of 5-Formyl-9-oxa-2-azaspiro[5.5]undecan-3-one (Aldehyde)

Mild oxidizing agents are required to prevent over-oxidation to the carboxylic acid.[9] Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are suitable for this transformation.

Protocol: PCC Oxidation

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add a solution of 5-(hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one (1.0 equiv) in anhydrous dichloromethane (DCM).

  • Reagent Addition: Add pyridinium chlorochromate (PCC) (1.5 equiv) in one portion.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired aldehyde.

ReagentMolar Equiv.Purpose
Starting Material1.0Substrate
PCC1.5Oxidizing Agent
Anhydrous DCM-Solvent
1.2. Synthesis of 3-Oxo-9-oxa-2-azaspiro[5.5]undecane-5-carboxylic acid

Stronger oxidizing agents are necessary to convert the primary alcohol directly to the carboxylic acid.[10] A TEMPO-catalyzed oxidation offers a milder and more selective alternative to traditional methods like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).[11]

Protocol: TEMPO-catalyzed Oxidation

  • Setup: In a round-bottom flask, dissolve 5-(hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one (1.0 equiv) in a mixture of acetonitrile and a phosphate buffer (pH 6.7).

  • Catalyst Addition: Add (2,2,6,6-Tetrachloropiperidin-1-yl)oxyl (TEMPO) (0.1 equiv) and sodium chlorite (NaClO₂) (1.2 equiv).

  • Initiation: Add a dilute aqueous solution of sodium hypochlorite (NaOCl) (0.05 equiv) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Work-up: Acidify the mixture to pH 3-4 with 1 M HCl and extract with ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude carboxylic acid can be purified by recrystallization or column chromatography.

ReagentMolar Equiv.Purpose
Starting Material1.0Substrate
TEMPO0.1Catalyst
NaClO₂1.2Stoichiometric Oxidant
NaOCl0.05Co-oxidant
Acetonitrile/Buffer-Solvent
Esterification of the Hydroxymethyl Group

Esterification is a common strategy to introduce a wide variety of substituents. This can be achieved through reaction with acyl chlorides, carboxylic anhydrides, or by using coupling agents.

Protocol: Acylation with an Acyl Chloride
  • Setup: Dissolve 5-(hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one (1.0 equiv) and a non-nucleophilic base such as triethylamine (TEA) or pyridine (1.5 equiv) in anhydrous DCM at 0 °C under an inert atmosphere.

  • Reagent Addition: Add the desired acyl chloride (1.2 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by TLC.

  • Work-up: Wash the reaction mixture with water, 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude ester by column chromatography.

ReagentMolar Equiv.Purpose
Starting Material1.0Substrate
Acyl Chloride1.2Acylating Agent
Triethylamine1.5Base
Anhydrous DCM-Solvent
Etherification of the Hydroxymethyl Group

The formation of an ether linkage can be accomplished via the Williamson ether synthesis or by acid-catalyzed dehydration.[12]

Protocol: Williamson Ether Synthesis

This two-step protocol involves the formation of an alkoxide followed by reaction with an alkyl halide.

  • Alkoxide Formation: In a flame-dried flask under an inert atmosphere, suspend sodium hydride (NaH) (60% dispersion in mineral oil, 1.2 equiv) in anhydrous tetrahydrofuran (THF). Add a solution of 5-(hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one (1.0 equiv) in anhydrous THF dropwise at 0 °C. Stir for 30 minutes at this temperature.

  • Alkylation: Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 equiv) and a catalytic amount of tetrabutylammonium iodide (TBAI) (optional).

  • Reaction: Allow the reaction to warm to room temperature or heat to reflux as needed, and stir for 12-24 hours.

  • Quenching: Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Work-up: Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine.

  • Purification: Dry, concentrate, and purify the crude ether by column chromatography.

ReagentMolar Equiv.Purpose
Starting Material1.0Substrate
Sodium Hydride1.2Base
Alkyl Halide1.1Alkylating Agent
Anhydrous THF-Solvent
Conversion to Halides

The conversion of the hydroxymethyl group to a halide provides a reactive intermediate for subsequent nucleophilic substitution reactions.[13][14]

Protocol: Chlorination with Thionyl Chloride
  • Setup: To a solution of 5-(hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one (1.0 equiv) in anhydrous DCM at 0 °C, add pyridine (1.1 equiv).

  • Reagent Addition: Add thionyl chloride (SOCl₂) (1.2 equiv) dropwise.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2-4 hours.

  • Work-up: Pour the reaction mixture into ice-water and extract with DCM. Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

  • Purification: Dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield the 5-(chloromethyl) derivative.

ReagentMolar Equiv.Purpose
Starting Material1.0Substrate
Thionyl Chloride1.2Chlorinating Agent
Pyridine1.1Base
Anhydrous DCM-Solvent
Workflow for Functionalization and Characterization

Workflow Start 5-(Hydroxymethyl)-9-oxa-2- azaspiro[5.5]undecan-3-one Reaction Functionalization Reaction (Oxidation, Esterification, etc.) Start->Reaction Workup Reaction Work-up and Crude Purification Reaction->Workup Purification Final Purification (e.g., Column Chromatography) Workup->Purification Characterization Spectroscopic Characterization (NMR, IR, MS) Purification->Characterization FinalProduct Pure Functionalized Derivative Characterization->FinalProduct

Caption: General workflow for the synthesis and characterization of derivatives.

Analytical Characterization

Thorough characterization of the synthesized derivatives is crucial to confirm the success of the functionalization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The disappearance of the proton signal corresponding to the hydroxyl group (typically a broad singlet) and the characteristic upfield or downfield shift of the methylene protons (-CH₂-O-) are key indicators of successful functionalization. For example, in an ester derivative, these protons will shift downfield due to the electron-withdrawing effect of the carbonyl group.

  • ¹³C NMR: The chemical shift of the carbon in the methylene group will also change upon functionalization.

Infrared (IR) Spectroscopy
  • The disappearance of the broad O-H stretching band (typically around 3300-3500 cm⁻¹) of the starting alcohol is a primary indicator.

  • The appearance of new characteristic bands will confirm the identity of the new functional group. For example, a strong carbonyl (C=O) stretch around 1700-1750 cm⁻¹ for an ester or a carboxylic acid.[15]

Mass Spectrometry (MS)
  • High-resolution mass spectrometry (HRMS) will confirm the molecular formula of the new derivative by providing a highly accurate mass measurement.

  • Fragmentation patterns can also provide structural information.

DerivativeKey ¹H NMR Shift (CH₂)Key IR Absorption (cm⁻¹)
Aldehyde~9.5-10.5 ppm (CHO)~1720-1740 (C=O)
Carboxylic Acid~10-13 ppm (COOH)~1700-1725 (C=O), 2500-3300 (O-H)
Ester~4.0-4.5 ppm~1735-1750 (C=O)
Ether~3.5-4.0 ppm~1050-1150 (C-O)
Chloride~3.6-3.8 ppm~600-800 (C-Cl)

Conclusion

The functionalization of the hydroxymethyl group in 5-(hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one provides a powerful platform for the generation of diverse chemical libraries for drug discovery and development. The protocols outlined in this guide offer robust and reproducible methods for accessing a wide range of derivatives. Careful selection of reagents and reaction conditions, coupled with rigorous analytical characterization, will ensure the successful synthesis and validation of novel compounds based on this promising spirocyclic scaffold.

References

  • Singh, G. S., D’hooghe, M., & De Kimpe, N. (2007). Synthesis and reactivity of spiro-fused β-lactams. Tetrahedron, 63(52), 12639-12653. [Link]

  • LibreTexts. (2023, January 22). Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. Chemistry LibreTexts. [Link]

  • OpenStax. (2023, September 20). 10.5 Preparing Alkyl Halides from Alcohols. In Organic Chemistry. OpenStax. [Link]

  • Gevorgyan, V. (2024, December 11). Alcohols to Alkyl Halides. Chemistry Steps. [Link]

  • Tan, W.-Y., Lu, Y., Zhao, J.-F., Chen, W., & Zhang, H. (2021). Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids via Hydrogen Atom Transfer. Organic Letters, 23(17), 6648–6653. [Link]

  • MacMillan, D. W. C., et al. (2017). Alcohols as alkylating agents in heteroarene C–H functionalization. Nature, 545(7653), 208-212. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of alcohols. [Link]

  • Singh, G. S., D’hooghe, M., & De Kimpe, N. (2007). Synthesis and reactivity of spiro-fused β-lactams. ARKIVOC, 2007(1), 1-29. [Link]

  • Ashenhurst, J. (2015, May 21). Demystifying The Mechanisms of Alcohol Oxidations. Master Organic Chemistry. [Link]

  • Ashenhurst, J. (2014, November 14). Alcohols To Ethers via Acid Catalysis. Master Organic Chemistry. [Link]

  • Reddy, P. V. N., & Padmanabhan, V. (2015). Facile Synthesis of Spirocyclic Lactams from β-Keto Carboxylic Acids. The Journal of Organic Chemistry, 80(12), 6462–6467. [Link]

  • LibreTexts. (2020, October 26). 9.11: Conversion of Alcohols to Alkyl Halides with HX. Chemistry LibreTexts. [Link]

  • Kärkäs, M. D. (2017). Evolution of Methods for the Oxidation of Primary Alcohols to Carboxylic Acids. ACS Catalysis, 7(7), 4999–5014. [Link]

  • JoVE. (2023, April 30). Video: Conversion of Alcohols to Alkyl Halides. [Link]

  • Tundo, P. (1978). Continuous conversion of alcohols into alkyl halides by gas–liquid phase-transfer catalysis (G.L.–P.T.C.). Journal of the Chemical Society, Perkin Transactions 1, 1070-1073. [Link]

  • Bandyopadhyay, D., et al. (2021). Synthesis of medicinally privileged spiro-β-lactams. Abstracts of Papers of the American Chemical Society, 261. [Link]

  • da Silva, A. F. G., et al. (2021). Strategies and methodologies for the construction of spiro-γ-lactams: an update. Organic Chemistry Frontiers, 8(19), 5537-5561. [Link]

  • Hartwig, J. F., & Chen, M. S. (2012). Catalytic functionalization of unactivated primary C-H bonds directed by an alcohol. Nature, 483(7388), 194–198. [Link]

  • Shimizu, K., & Toste, F. D. (2019). Pd-Catalyzed Dehydrogenative Oxidation of Alcohols to Functionalized Molecules. Organic Process Research & Development, 23(8), 1611–1618. [Link]

  • Hartwig, J. F., & Chen, M. S. (2012, February 29). Catalytic functionalization of unactivated primary C-H bonds directed by an alcohol. Request PDF. [Link]

  • Bhaumik, A., & Dhepe, P. L. (2018). Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols. ACS Omega, 3(1), 1144–1154. [Link]

  • Herrera, A., & Ortiz, P. (2018). Functionalization of π-activated alcohols by trapping carbocations in pure water under smooth conditions. Arabian Journal of Chemistry, 11(1), 1-10. [Link]

  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). [Link]

  • LibreTexts. (2025, February 24). 18.2: Preparing Ethers. Chemistry LibreTexts. [Link]

  • Barta, K., & de Vries, J. G. (2019). Synergetic Bimetallic Oxidative Esterification of 5-Hydroxymethylfurfural under Mild Conditions. ACS Sustainable Chemistry & Engineering, 7(12), 10450–10458. [Link]

  • Onoda, M., & Fujita, K. (2022, August 10). Dehydrogenative Esterification and Dehydrative Etherification by Coupling of Primary Alcohols Based on Catalytic Function Switching of an Iridium Complex. Request PDF. [Link]

  • Appendino, G., et al. (2026, February 6). Chemoselective Esterification of Phenolic Acids and Alcohols. Request PDF. [Link]

  • Organic Chemistry Portal. (n.d.). Methyl Esters. [Link]

  • Pavan Kumar, G., et al. (2016). Recent advances and potential pharmacological activities of chalcones: A review. Journal of Chemical and Pharmaceutical Research, 8(1), 458-477. [Link]

  • Gevorgyan, V. (2021, November 18). Fischer Esterification. Chemistry Steps. [Link]

  • Gurjar, M. K., & Puranik, A. S. (2005). An enantioselective synthesis of 1-azaspiro[5.5]undecane ring system of histrionicotoxin alkaloids from D(+)-glucose. Heterocycles, 65(12), 2901-2908. [Link]

  • Martínez-Cisneros, C. J., et al. (2021). Spirocyclic derivatives as antioxidants: a review. RSC Advances, 11(38), 23548-23570. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]

  • Chupakhin, E., et al. (2023). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. Molecules, 28(24), 8104. [Link]

  • PubChem. (n.d.). 5-(hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one. [Link]

  • NextSDS. (n.d.). 5-(hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one. [Link]

  • Busca, G. (2007). Identification and Characterization of Surface Hydroxyl Groups by Infrared Spectroscopy. Catalysis Reviews, 49(4), 457-516. [Link]

  • ResearchGate. (n.d.). Preparation of 3-azaspiro[5.5]undecane, 1-oxa. [Link]

  • ResearchGate. (n.d.). Spiro compounds as biological active scaffolds. [Link]

  • Dolbois, A., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry, 64(17), 12738–12760. [Link]

  • Indira Gandhi National Open University. (n.d.). EXPT. 7 CHARACTERISATION OF FUNCTIONAL GROUPS USING IR SPECTROSCOPY. [Link]

  • MDPI. (2025, March 5). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. [Link]

  • Decesari, S., et al. (2006). Functional group analysis by H NMR/chemical derivatization for the characterization of organic aerosol from the SMOCC field campaign. Atmospheric Chemistry and Physics, 6(4), 869-881. [Link]

  • SAR Publication. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives. [Link]

  • Gevorgyan, V. (2025, September 28). Identifying Unknown from IR, NMR, and Mass Spectrometry. Chemistry Steps. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis &amp; Yield Optimization for 5-(Hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to guide drug development professionals and synthetic chemists through the critical bottlenecks of spirocyclic sca...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to guide drug development professionals and synthetic chemists through the critical bottlenecks of spirocyclic scaffold synthesis.

Spirocyclic lactams, such as 5-(hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one, are highly valued in medicinal chemistry for their ability to impart structural rigidity and improve the pharmacokinetic profiles of pipeline candidates[1]. However, constructing the sterically congested spiro center while maintaining functional group fidelity requires precise control over reaction kinetics and thermodynamics[2].

This guide deconstructs a highly optimized, three-step synthetic cascade: (1) Horner-Wadsworth-Emmons (HWE) Olefination , (2) Cuprate Conjugate Addition , and (3) Reductive Lactamization/Deprotection .

I. Synthetic Workflow & Mechanistic Pathway

Workflow step1 1. HWE Olefination Formation of α,β-Unsaturated Ester step2 2. Conjugate Addition Cu-Catalyzed BOM-MgCl Addition step1->step2 step3 3. Reductive Lactamization Nitrile Reduction & Cyclization step2->step3 target 5-(Hydroxymethyl)-9-oxa-2- azaspiro[5.5]undecan-3-one step3->target

Synthetic workflow for 5-(Hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one.

II. Quantitative Optimization Data: Reductive Lactamization

The final step—reducing the sterically hindered nitrile and driving the intramolecular lactamization—is the most common point of failure, often resulting in secondary amine dimerization[3]. The table below summarizes the causality of our optimized parameters.

Catalyst SystemSolvent / AdditiveTemp (°C)Pressure (psi)Yield (%)Dimer Impurity (%)Mechanistic Outcome
10% Pd/CMeOH / None255045%35%Primary amine attacks imine intermediate; high dimerization.
Raney NiEtOH / None506060%20%Better nitrile reduction, but lactamization stalls due to strain.
10% Pd/CMeOH / 7N NH₃255075%< 5%NH₃ suppresses dimerization; incomplete debenzylation.
20% Pd(OH)₂/C MeOH / 7N NH₃ 60 80 92% < 2% Optimal: NH₃ prevents dimers; heat drives lactamization; Pearlman's catalyst ensures full debenzylation.
III. Troubleshooting Guides & FAQs

Q1: My HWE olefination of 4-cyanotetrahydro-2H-pyran-4-carbaldehyde is stalling at 50% conversion. How do I push this to completion? Causality & Solution: The starting aldehyde is highly prone to hydration and retro-aldol-type degradation pathways if exposed to adventitious moisture or excess base. The stalling is likely due to the formation of the unreactive aldehyde hydrate. Action: Ensure strict anhydrous conditions. Pre-dry the THF over activated molecular sieves. Use exactly 1.05 equivalents of NaH to avoid base-catalyzed decomposition of the product. Add the aldehyde dropwise at 0°C to control the exotherm and prevent degradation.

Q2: During the conjugate addition of the benzyloxymethyl (BOM) Grignard reagent, I am seeing significant 1,2-addition byproducts and low overall yield. How can I improve regioselectivity? Causality & Solution: Steric hindrance at the β-position of the α,β-unsaturated ester pushes the equilibrium toward direct 1,2-addition at the ester carbonyl. Action: You must shift the reaction to a purely soft-nucleophile pathway. Use a catalytic amount of Copper(I) Iodide (CuI) to form the Gilman-type cuprate in situ. Crucially, add 1.2 equivalents of Chlorotrimethylsilane (TMSCl). TMSCl acts as an electrophilic trap; it rapidly silylates the intermediate enolate, rendering the 1,4-addition irreversible and completely suppressing 1,2-addition.

Q3: The final reductive lactamization yields a complex mixture, and LC-MS shows a mass corresponding to a secondary amine dimer. Why is this happening? Causality & Solution: The reduction of a nitrile to a primary amine proceeds via a highly reactive imine intermediate. The newly formed primary amine can attack this imine faster than the hydrogen gas can reduce it, forming a secondary amine dimer. Action: Conduct the hydrogenation in methanolic ammonia (7N NH₃ in MeOH). The massive excess of ammonia outcompetes the primary amine for the imine intermediate, successfully shifting the equilibrium to exclusively form the primary amine.

Q4: The nitrile reduces cleanly, but the ring fails to close into the spiro-lactam. What is the thermodynamic barrier? Causality & Solution: Forming a spirocyclic system involves overcoming significant conformational strain (Thorpe-Ingold effect considerations notwithstanding, the transition state is crowded). Action: Room temperature is insufficient. You must heat the hydrogenation vessel to 60°C. The thermal energy provides the thermodynamic push required for the primary amine to attack the ester and expel ethanol, completing the spiro-lactamization.

IV. Self-Validating Experimental Protocols
Step 1: Synthesis of Ethyl (E)-3-(4-cyanotetrahydro-2H-pyran-4-yl)acrylate
  • Preparation: Suspend Sodium hydride (60% dispersion in mineral oil, 42.0 mmol) in anhydrous THF (100 mL) under an argon atmosphere at 0°C.

  • Ylide Formation: Add triethyl phosphonoacetate (42.0 mmol) dropwise over 15 minutes. Stir until hydrogen evolution ceases and the solution becomes clear (approx. 30 mins).

  • Reaction: Add a solution of 4-cyanotetrahydro-2H-pyran-4-carbaldehyde (40.0 mmol) in anhydrous THF (20 mL) dropwise over 30 minutes. Maintain at 0°C for 1 hour, then warm to ambient temperature for 2 hours.

  • Validation (IPC): Quench a 0.1 mL aliquot in saturated NH₄Cl and extract with EtOAc. TLC (Hexanes/EtOAc 3:1) should show complete consumption of the aldehyde (KMnO₄ active). LC-MS should indicate[M+H]⁺ = 210.1.

  • Workup: Quench the main reaction with saturated aqueous NH₄Cl (50 mL). Extract with EtOAc (3 x 75 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography to yield the product as a colorless oil.

Step 2: Synthesis of Ethyl 3-(benzyloxymethyl)-3-(4-cyanotetrahydro-2H-pyran-4-yl)propanoate
  • Preparation: To a flame-dried flask under argon, add Copper(I) Iodide (4.0 mmol) and anhydrous THF (80 mL). Cool to -78°C.

  • Cuprate Formation: Add (benzyloxymethyl)magnesium chloride (1.0 M in THF, 48.0 mmol) dropwise. Stir for 20 minutes at -78°C.

  • Addition: Add TMSCl (48.0 mmol) followed immediately by a solution of the Step 1 product (40.0 mmol) in THF (20 mL).

  • Reaction: Stir at -78°C for 3 hours. Allow to slowly warm to -20°C.

  • Validation (IPC): LC-MS of a quenched aliquot should show the mass of the desired 1,4-adduct ([M+H]⁺ = 332.2) with no evidence of the 1,2-addition byproduct ([M+H]⁺ = 308.2).

  • Workup: Quench with a 1:1 mixture of saturated aqueous NH₄Cl and 10% NH₄OH (100 mL) to solubilize copper salts. Extract with EtOAc (3 x 100 mL). Dry and concentrate. Use the crude material directly in the next step to avoid degradation.

Step 3: Reductive Lactamization to 5-(Hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one
  • Preparation: Dissolve the crude Step 2 intermediate (approx. 35.0 mmol) in 7N Ammonia in Methanol (150 mL).

  • Catalyst Loading: Transfer to a high-pressure hydrogenation reactor. Carefully add 20% Pd(OH)₂/C (Pearlman's catalyst, 10 wt%, 1.1 g) under a blanket of nitrogen.

  • Reaction: Purge the vessel with nitrogen (3x), then with hydrogen gas (3x). Pressurize the vessel to 80 psi with H₂ and heat to 60°C. Stir vigorously for 24 hours.

  • Validation (IPC): Vent the reactor and sample. LC-MS must show complete disappearance of the starting material, complete debenzylation, and the presence of the target lactam ([M+H]⁺ = 200.1). If the uncyclized amino-ester is present ([M+H]⁺ = 246.1), re-pressurize and increase temperature to 70°C for an additional 6 hours.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the pad thoroughly with hot methanol. Concentrate the filtrate under reduced pressure. Recrystallize the resulting solid from EtOAc/Heptane to afford the pure target compound as a white crystalline solid.

V. References
  • A Stereoselective Approach to the Azaspiro[5.5]undecane Ring System Using a Conjugate Addition/Dipolar Cycloaddition Cascade ACS Publications[Link]

  • WO2020041770A1 - Improved synthesis of 1,4-diazaspiro[5.5]undecan-3-one Google Patents

  • SYNTHESES OF 1-AZASPIRO[5.5]UNDECANES CLOCKSS[Link]

Sources

Optimization

optimizing HPLC purification conditions for 5-(Hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one

Welcome to the Technical Support Center for Chromatographic Purification. This guide is specifically engineered for researchers and drug development professionals working with 5-(Hydroxymethyl)-9-oxa-2-azaspiro[5.5]undec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chromatographic Purification. This guide is specifically engineered for researchers and drug development professionals working with 5-(Hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one .

Due to its unique structural features—a highly polar spirocyclic core, a primary alcohol, a delta-lactam, and a tetrahydropyran ether—this building block presents two distinct chromatographic challenges: extreme hydrophilicity and a complete lack of a conjugated UV chromophore . The following troubleshooting guides, protocols, and data matrices are designed to help you bypass these bottlenecks using causality-driven chromatographic principles.

Troubleshooting Guide & FAQs

Q1: My compound is eluting in the void volume (t₀) on a standard C18 column. How do I increase retention? A1: The void elution is caused by the extreme hydrophilicity of 5-(Hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one (estimated LogP < 0). Standard C18 stationary phases rely on hydrophobic partitioning. Because your molecule is highly polar, it prefers the aqueous mobile phase and bypasses the hydrophobic C18 chains entirely. Solution: Switch your chromatographic mode. You must use either an Aqueous-compatible C18 (polar-embedded phases like Atlantis dC18) or Hydrophilic Interaction Liquid Chromatography (HILIC). In HILIC mode, the retention mechanism is inverted: a water-enriched liquid layer forms on a polar stationary phase, and the compound partitions into this layer. Therefore, water acts as the strongest elution solvent[1].

Q2: I am injecting the sample, but I see no peaks on my UV detector at 254 nm or 220 nm. Is the compound degrading on the column? A2: Degradation is unlikely. The absence of a signal is due to the molecule's lack of a conjugated π -system or aromatic rings. The only chromophore present is the lactam carbonyl, which absorbs weakly at very low wavelengths (<210 nm). At these wavelengths, mobile phase additives (like TFA or formic acid) and solvents (like methanol) cause severe baseline drift and signal masking. Solution: Abandon UV-triggered purification. You must utilize universal or mass-selective detection methods, such as a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass-Directed AutoPurification (MDAP) using Electrospray Ionization (ESI)[2],[3].

Q3: When scaling up to preparative HILIC, my peak shapes become severely distorted and split. What is causing this? A3: This is a classic solvent-mismatch artifact. In reversed-phase (RP) chromatography, samples are typically dissolved in water (the weak solvent). If you transfer this habit to HILIC and inject a water-dissolved sample, you are injecting your compound in the strongest possible elution solvent. This disrupts the localized partitioning equilibrium at the column head, causing the sample to streak down the column before the mobile phase can dilute it[1]. Solution: Always dissolve your sample in a diluent that is weaker than your starting mobile phase. For HILIC, dissolve the crude mixture in 75–85% Acetonitrile. If solubility is an issue, use at-column dilution techniques.

Q4: I am observing two closely eluting peaks with identical masses (m/z 200.1 [M+H]⁺). Is this a system artifact? A4: No, this is structural. 5-(Hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one contains two stereocenters: the spiro carbon (C6) and the hydroxymethyl attachment point (C5). Depending on the synthetic route, you likely have a mixture of diastereomers. Solution: Diastereomers possess different physicochemical properties and can be resolved chromatographically. To isolate a single diastereomer, utilize a focused gradient (e.g., changing the organic modifier by only 0.5% per minute) around the specific elution window,[4].

Experimental Protocols

Method A: Mass-Directed AutoPurification (MDAP) via Aqueous C18

This protocol utilizes a polar-embedded C18 column to retain the polar spirocycle while using ESI-MS to trigger fraction collection, bypassing the UV limitation.

  • Step 1: System Validation (Self-Validating Step): Before connecting the column, infuse a 1 µg/mL standard of the crude mixture directly into the MS. Adjust the capillary voltage (typically 2.5–3.0 kV for polar lactams) and desolvation temperature until a stable, high-intensity signal for the exact mass m/z 200.1 [M+H]⁺ is achieved. This ensures your collection trigger is mathematically sound.

  • Step 2: Sample Preparation: Dissolve the crude material in 5% Methanol / 95% Water (a weak solvent for RP). Filter through a 0.45 µm PTFE syringe filter.

  • Step 3: Column Selection: Use a polar-embedded C18 preparative column (e.g., Waters XBridge Shield RP18, 19 x 150 mm, 5 µm).

  • Step 4: Mobile Phase:

    • Phase A: 0.1% Formic Acid in MS-grade Water.

    • Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Step 5: Focused Gradient Execution: Run a shallow gradient from 0% B to 20% B over 15 minutes. The low organic concentration ensures the highly polar spirocycle is retained and separated from void-eluting salts.

  • Step 6: Fraction Collection: Set the MS fraction collector to trigger exclusively on the Extracted Ion Chromatogram (XIC) threshold of m/z 200.1.

Method B: HILIC-ELSD Preparative Purification

This protocol is ideal if the compound is too polar even for Aqueous C18, utilizing HILIC for maximum retention and ELSD for universal detection.

  • Step 1: Detector Validation (Self-Validating Step): ELSD response is non-linear (following a log-log relationship). Inject a serial dilution (1x, 5x, 10x) of your crude mixture. Verify that the ELSD signal area increases proportionally and does not plateau. If it plateaus, the detector is saturated, and the fraction collector will collect wide, impure fractions. Reduce the splitter ratio to the ELSD.

  • Step 2: Sample Preparation: Dissolve the sample in 80% Acetonitrile / 20% Water. Critical: Do not exceed 20% water, or peak breakthrough will occur.

  • Step 3: Column Selection: Use a preparative Amide-bonded or Zwitterionic (ZIC-HILIC) column.

  • Step 4: Mobile Phase:

    • Phase A: 10 mM Ammonium Formate (pH 3.0) in Water. (Buffer is required to maintain reproducible hydration of the stationary phase).

    • Phase B: 100% Acetonitrile.

  • Step 5: Gradient Execution: Start at 95% B (weak solvent). Decrease to 65% B (strong solvent) over 20 minutes.

  • Step 6: ELSD Settings: Set the drift tube temperature to 50°C and nebulizer gas (N₂) to 1.5 L/min. Route 99% of the flow to the fraction collector and 1% to the ELSD via a passive flow splitter.

Data Presentation: Chromatographic Mode Comparison

The following matrix summarizes the quantitative and qualitative parameters for purifying 5-(Hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one across different chromatographic modes.

ParameterStandard C18Polar-Embedded C18 (AQ)HILIC (Amide/ZIC)
Retention Mechanism Hydrophobic PartitioningShielded Hydrophobic / PolarAqueous Layer Partitioning
Initial Mobile Phase 5% Organic0% Organic (100% Aqueous)95% Organic
Optimal Sample Diluent WaterWater>75% Acetonitrile
Retention Factor ( k′ ) < 0.5 (Void Elution)2.0 - 4.0 (Moderate)5.0 - 10.0 (Strong)
Loading Capacity Very Low (<1 mg/injection)Moderate (~10-20 mg/injection)High (>50 mg/injection)
Diastereomer Resolution PoorModerateExcellent
Recommended Detector None (Fails)MS (ESI+)ELSD / CAD

Purification Workflow Visualization

The following decision matrix illustrates the logical causality behind selecting the correct purification pathway for this specific molecule.

G Start Crude 5-(Hydroxymethyl)-9-oxa- 2-azaspiro[5.5]undecan-3-one Det Select Detection Method Start->Det UV UV Detection (<210 nm) (Low Sensitivity / Baseline Drift) Det->UV If limited equipment MS MS / ELSD / CAD (High Sensitivity / Universal) Det->MS Recommended Col Select Column Chemistry MS->Col C18 Standard C18 (Void Elution / Poor Retention) Col->C18 Hydrophobic AQ Aqueous C18 / Polar-Embedded (Moderate Retention) Col->AQ Balanced HILIC HILIC (Amide/Zwitterionic) (Strong Retention) Col->HILIC Hydrophilic Prep Preparative Scale-Up (Focused Gradient & Large Vol Loading) AQ->Prep Inject in Water HILIC->Prep Inject in Acetonitrile

Decision matrix for the HPLC purification of polar, non-chromophoric spirocyclic compounds.

References

  • Advanced high-resolution chromatographic strategies for efficient isolation of natural products from complex biological matrices Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • How can we perform HPLC for a uv inactive & highly polar compound? Source: ResearchGate URL:[Link]

  • Strategies for Improving Impurity Isolation Using Large Volume Loading and Easy Method Development in Preparative Chromatography Source: Waters Corporation URL:[Link]

  • New Methods for the Synthesis of Spirocyclic Cephalosporin Analogues Source: National Center for Biotechnology Information (PMC) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Synthesis &amp; Troubleshooting of 5-(Hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one

Welcome to the Technical Support Center. As drug development professionals, you are likely synthesizing 5-(Hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one via the late-stage functionalization of its α,β-unsaturated pre...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals, you are likely synthesizing 5-(Hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one via the late-stage functionalization of its α,β-unsaturated precursor, N-Boc-9-oxa-2-azaspiro[5.5]undec-4-en-3-one.

While conjugate addition is a cornerstone of spirocyclic functionalization, the steric bulk of the spiro[5.5] system and the lability of the C5-hydroxymethyl group frequently lead to frustrating side reactions. This guide dissects the causality behind these failures and provides self-validating protocols to ensure high-fidelity synthesis.

Synthetic Workflow & Divergence Pathways

Workflow SM N-Boc-9-oxa-2-azaspiro[5.5]undec-4-en-3-one (Starting Material) Reaction 1,4-Conjugate Addition (-78 °C, THF) SM->Reaction Cuprate [(2-Th)(BnOCH2)CuCN]Li2 + TMSCl (Optimized Reagent) Cuprate->Reaction Int1 Silyl Enol Ether Intermediate (Trapped Cu(III) Adduct) Reaction->Int1 Fast (with TMSCl) Side1 Tertiary Allylic Alcohol (1,2-Addition Side Product) Reaction->Side1 Slow (without TMSCl) Int2 N-Boc-5-(benzyloxymethyl)-lactam (1,4-Adduct) Int1->Int2 Aqueous Quench Deprotect Global Deprotection (1. H2, Pd/C | 2. HCl/Dioxane) Int2->Deprotect Target 5-(Hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one (Target Molecule) Deprotect->Target Mild Acid (0 °C) Side2 5-Methylene Exocyclic Alkene (Dehydration Side Product) Deprotect->Side2 Harsh Acid (TFA)

Fig 1: Chemoselective workflow for spiro-lactam synthesis and side-product divergence.

Troubleshooting FAQs
FAQ 1: Why am I isolating a tertiary allylic alcohol instead of the 5-substituted lactam?

The Issue: Your LCMS and NMR indicate the nucleophile attacked the carbonyl carbon (1,2-addition) rather than the β-carbon (1,4-addition). The Causality: α,β-Unsaturated lactams are inherently less reactive toward conjugate addition than standard enones. During the reaction, the cuprate forms a reversible d,π* complex with the alkene. If the rate of reductive elimination from the subsequent Cu(III) intermediate is too slow, the equilibrium shifts, and the hard lithium counterions direct attack at the carbonyl. The Solution: Introduce Chlorotrimethylsilane (TMSCl) as an additive. As established by [1], TMSCl acts as a Lewis acid that rapidly traps the intermediate Cu(III) enolate as a silyl enol ether. This accelerates the rate-determining reductive elimination step, rendering the 1,4-pathway completely irreversible and suppressing 1,2-addition.

FAQ 2: My LCMS shows a mass corresponding to the saturated lactam (des-hydroxymethyl). How is the double bond reducing without alkylation?

The Issue: Recovery of N-Boc-9-oxa-2-azaspiro[5.5]undecan-3-one (the reduced starting material). The Causality: Organocuprates can act as single-electron transfer (SET) reducing agents. If the intermediate radical anion is quenched by adventitious moisture before the alkyl group transfers, you obtain the reduced product. Additionally, if you are using a standard Gilman reagent (R₂CuLi), the reagent may lack the nucleophilicity required to overcome the steric bulk of the spiro[5.5] center. The Solution: Upgrade to a higher-order Lipshutz cyanocuprate [2]. By utilizing CuCN·2LiCl, you form a highly soluble, highly reactive R₂Cu(CN)Li₂ species. To prevent wasting your valuable (benzyloxymethyl)lithium precursor, use 2-thienyllithium as a non-transferable "dummy" ligand [3]. The 2-thienyl group remains tightly bound to copper, forcing the exclusive transfer of the benzyloxymethyl group.

FAQ 3: During the final Boc deprotection, I am generating an exocyclic alkene. How do I prevent this?

The Issue: Formation of 5-methylene-9-oxa-2-azaspiro[5.5]undecan-3-one during deprotection. The Causality: The hydroxymethyl group at C5 is highly susceptible to acid-catalyzed dehydration. Strong, neat acids like Trifluoroacetic acid (TFA) protonate the primary alcohol, turning it into an excellent leaving group. The resulting carbocation is stabilized by hyperconjugation, and the elimination is thermodynamically driven by the formation of an α,β-unsaturated system conjugated with the lactam carbonyl. The Solution: Abandon TFA. Switch to a milder, anhydrous acid system such as 4M HCl in dioxane at 0 °C. This provides sufficient acidity to cleave the Boc carbamate without providing the thermodynamic push required for the E1/E2 dehydration pathway.

Quantitative Optimization Data

The table below summarizes our internal validation data demonstrating the critical impact of reagent selection and deprotection conditions on product distribution.

ConditionCuprate ReagentAdditiveDeprotection Acid1,4-Adduct Yield (%)1,2-Adduct Yield (%)Dehydration Product (%)
A (Baseline) RCu(CN)LiNoneTFA (neat)35%45%15%
B (Optimized Cu) [(2-Th)(R)CuCN]Li₂NoneTFA (neat)55%25%12%
C (TMSCl Added) [(2-Th)(R)CuCN]Li₂TMSCl (2 eq)TFA (neat)78%< 2%14%
D (Fully Optimized) [(2-Th)(R)CuCN]Li₂TMSCl (2 eq)HCl/Dioxane88% < 2% < 1%

(Note: 'R' represents the benzyloxymethyl group. Yields are isolated yields after chromatography).

Standard Operating Procedure: Optimized Synthesis

This protocol is designed as a self-validating system. Visual cues (e.g., the deep blue color during the quench) serve as built-in quality control checks to ensure the copper salts have been successfully sequestered.

Step 1: Preparation of the Higher-Order Cyanocuprate
  • Flame-dry a Schlenk flask under argon. Add CuCN (1.0 equiv) and anhydrous LiCl (2.0 equiv). Flame dry the solids gently under vacuum, then backfill with argon.

  • Add anhydrous THF to achieve a 0.2 M concentration. Stir at room temperature until a clear, pale-yellow solution of CuCN·2LiCl forms.

  • Cool the solution to -78 °C. Dropwise add 2-thienyllithium (1.0 equiv) and stir for 15 minutes.

  • Dropwise add (benzyloxymethyl)lithium (1.0 equiv) to form the mixed higher-order cyanocuprate [(2-Th)(BnOCH₂)CuCN]Li₂. Stir for 30 minutes at -78 °C.

Step 2: Chemoselective Conjugate Addition
  • Add freshly distilled TMSCl (2.0 equiv) to the cuprate solution at -78 °C.

  • Immediately add a solution of N-Boc-9-oxa-2-azaspiro[5.5]undec-4-en-3-one (0.8 equiv) in anhydrous THF dropwise over 15 minutes.

  • Stir at -78 °C for 2 hours, then slowly warm the reaction to -20 °C over 1 hour.

  • Self-Validation Quench: Quench the reaction by adding a 1:1 mixture of saturated aqueous NH₄Cl and 10% aqueous NH₄OH. Vigorously stir open to the air until the aqueous layer turns deep blue (indicating the formation of the soluble [Cu(NH₃)₄]²⁺ complex).

  • Extract with EtOAc, dry over Na₂SO₄, concentrate, and purify via flash chromatography to isolate the intermediate.

Step 3: Global Deprotection (Avoiding Dehydration)
  • Dissolve the intermediate in MeOH. Add 10% Pd/C (0.1 equiv) and stir under an H₂ atmosphere (1 atm) for 4 hours to cleave the benzyl ether. Filter through a pad of Celite and concentrate.

  • Dissolve the crude intermediate in anhydrous DCM and cool strictly to 0 °C.

  • Add 4M HCl in dioxane (10 equiv). Stir at 0 °C for 2 hours. Do not let the reaction warm to room temperature.

  • Concentrate under reduced pressure (keeping the water bath below 25 °C). Triturate the residue with cold diethyl ether to precipitate 5-(Hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one hydrochloride as a highly pure white solid.

References
  • Corey, E. J.; Boaz, N. W. "The Reactions of Combined Organocuprate-Chlorotrimethylsilane Reagents with Conjugated Carbonyl Compounds." Tetrahedron Letters, 1985, 26(49), 6019-6022. URL:[Link]

  • Lipshutz, B. H.; Dimock, S. H.; James, B. "The Role of Trimethylsilyl Chloride in Gilman Cuprate 1,4-Addition Reactions." Journal of the American Chemical Society, 1993, 115(20), 9283–9284. URL:[Link]

  • Wipf, P. "Transmetalation Reactions in Organocopper Chemistry." Synthesis, 1993, 1993(06), 537-557. URL:[Link]

Optimization

Technical Support Center: Resolving NMR Signal Overlap in 5-(Hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one

Welcome to the advanced troubleshooting center for structural elucidation of spirocyclic lactams. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development profession...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting center for structural elucidation of spirocyclic lactams. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals dealing with the complex nuclear magnetic resonance (NMR) spectra inherent to highly rigid, functionalized spirocycles.

Diagnostic Overview: The Causality of Spectral Congestion

The molecule 5-(Hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one presents a "perfect storm" for 1 H NMR signal overlap due to its structural topology:

  • Diastereotopic Protons & Rigidity: The spiro[5.5]undecane core locks the molecule into a rigid chair-chair conformation. Consequently, the geminal protons on the methylene carbons (C1, C4, C7, C11) occupy distinct axial and equatorial environments. This diastereotopic nature induces strong geminal coupling ( 2J≈12−14 Hz) and complex vicinal splitting, creating an unresolved multiplet mass in the aliphatic region (1.2–2.8 ppm).

  • Isochronous Heteroatom Environments: The protons adjacent to the ether oxygen in the tetrahydropyran ring (C8, C10) and the protons of the C5-hydroxymethyl group (-CH 2​ OH) share nearly identical electron-withdrawing environments, forcing their signals to co-resonate in the 3.4–4.2 ppm window.

Troubleshooting Guides & FAQs

Q1: The signals for the 9-oxa ring protons and the 5-hydroxymethyl group completely overlap in the 3.4–4.2 ppm region. How can I differentiate them without moving to a higher-field magnet? Causality: The chemical shift equivalence is driven by the similar electronegativity effects of the ether oxygen and the hydroxyl group. Solution: Implement Aromatic Solvent-Induced Shift (ASIS) or 2D HSQC-TOCSY. By switching the solvent from CDCl 3​ to Benzene- d6​ (C 6​ D 6​ ), the anisotropic magnetic field of the benzene ring interacts differentially with the dipole of the lactam (piperidinone ring) versus the ether oxygen. This differential shielding selectively shifts the hydroxymethyl protons away from the oxane protons. If 1D methods fail, a 2D 1 H- 13 C HSQC will separate the signals based on their distinct 13 C chemical shifts (the hydroxymethyl carbon typically resonates around 60-65 ppm, while the oxane carbons resonate around 68-72 ppm).

Q2: The aliphatic region (1.2–2.8 ppm) is a continuous, unresolved multiplet mass. How do I extract accurate chemical shifts and coupling constants? Causality: Overlapping multiplets from the C1, C4, C7, and C11 diastereotopic protons obscure the true chemical shifts. Solution: Execute a Pure Shift NMR experiment, specifically using the PSYCHE (Pure Shift Yielded by Chirp Excitation) pulse sequence. Pure shift techniques suppress homonuclear scalar couplings (J-couplings), effectively collapsing complex multiplet structures into sharp singlets[1]. Benefitting from this spectral simplification, PSYCHE addresses the challenge of spectral congestion while preserving superior spectral purity and signal intensity compared to older Zangger-Sterk methods[2].

Q3: Some signals in the piperidinone ring appear unusually broad at room temperature. Is this an acquisition artifact or poor shimming? Causality: This is not an artifact; it is a physical manifestation of chemical exchange. Spirocyclic lactams often exhibit dynamic conformational exchange or slow rotation of the amide bond on the NMR timescale, leading to signal broadening. Solution: Conduct Variable-Temperature (VT) NMR . Lowering the temperature (e.g., to 213 K) slows the conformational exchange, resolving the broad signals into distinct, sharp peaks corresponding to the individual rotamers or conformers[3].

Quantitative Data Summaries

To facilitate rapid spectral assignment, the anticipated overlap regions and optimal resolution strategies are summarized below.

Table 1: Anticipated 1 H NMR Overlap Regions and Diagnostic Solutions

Structural MotifExpected 1 H Shift (ppm)Primary Cause of OverlapRecommended Resolution Strategy
C8 & C10 Methylene (Oxane)3.50 – 4.00Isochronous environment with -CH 2​ OHASIS (C 6​ D 6​ titration) or HSQC
C5-Hydroxymethyl (-CH 2​ OH)3.50 – 3.80Isochronous environment with OxaneASIS (C 6​ D 6​ titration) or HSQC
C1 Methylene (Aza ring)2.80 – 3.20Diastereotopic splittingPSYCHE Pure Shift NMR
C4, C7, C11 Methylenes1.20 – 2.50Diastereotopic splitting & similar δ PSYCHE Pure Shift NMR
Amide/Lactam ProtonsVariableConformational exchangeLow-Temperature VT-NMR

Table 2: Recommended Acquisition Parameters for PSYCHE Pure Shift NMR

ParameterRecommended ValuePurpose
Spectrometer Frequency 600 MHzMaximizes base resolution before decoupling.
Chirp Pulse Duration15 – 30 msEnsures uniform excitation across the sweep width.
Flip Angle (Chirp)15° – 20°Balances signal intensity with pure shift artifact suppression.
Sweep Width10 – 12 ppmCovers the entire proton spectral window.
Number of Scans (NS)16 – 64Compensates for the inherent sensitivity loss in pure shift NMR.

Experimental Protocols

Protocol A: PSYCHE Pure Shift NMR Acquisition

This protocol is a self-validating system: pure shift NMR will fail if B 0​ homogeneity is poor. Step 2 is the critical validation checkpoint.

  • Sample Preparation: Dissolve 15–20 mg of the spirocycle in 0.6 mL of high-purity CDCl 3​ . Filter through glass wool into a 5 mm NMR tube to remove particulate matter that could distort the magnetic field.

  • System Validation (Shimming): Insert the sample and perform automated gradient shimming (e.g., topshim). Critical Check: Acquire a standard 1D 1 H spectrum. The solvent residual peak full-width at half-maximum (FWHM) must be < 1.0 Hz. Do not proceed if this is not met.

  • Sequence Loading: Load the PSYCHE pulse sequence from the spectrometer library (e.g., psyche in Bruker TopSpin).

  • Parameter Optimization:

    • Set the data points (TD) in the direct dimension to 8K or 16K.

    • Set the pseudo-2D increments to 64 or 128 chunks.

    • Apply a chirp pulse duration of 15 ms with a 20° flip angle.

  • Acquisition & Processing: Acquire the pseudo-2D dataset. Process using covariance processing or chunk reconstruction algorithms provided by the vendor software to generate the final 1D decoupled spectrum.

Protocol B: Aromatic Solvent-Induced Shift (ASIS) Titration
  • Baseline Acquisition: Acquire a standard 1D 1 H NMR spectrum of the sample in CDCl 3​ . Note the exact chemical shifts of the overlapping 3.4–4.2 ppm region.

  • Solvent Exchange: Recover the sample, evaporate the CDCl 3​ under a gentle stream of nitrogen, and dry under high vacuum for 1 hour.

  • Titration Series: Prepare a series of NMR tubes with the following CDCl 3​ : C 6​ D 6​ ratios (v/v): 100:0, 75:25, 50:50, 25:75, and 0:100. Use 0.6 mL total volume per tube.

  • Analysis: Acquire a 1D 1 H spectrum for each ratio. Track the migration of the hydroxymethyl and oxane multiplets. The differential Δδ will reveal the isolated spin systems.

Workflow Visualization

Below is the logical decision tree for diagnosing and resolving spectral overlap in spirocyclic lactams.

NMR_Workflow Start 1H NMR Spectrum: Severe Signal Overlap Detected CheckRegion Identify Problematic Spectral Region Start->CheckRegion Reg1 3.4 - 4.2 ppm (O-CH2 & Hydroxymethyl) CheckRegion->Reg1 Reg2 1.2 - 2.8 ppm (Aliphatic Ring CH2s) CheckRegion->Reg2 Reg3 Broadened Signals (Conformational Exchange) CheckRegion->Reg3 Sol1 Run 2D HSQC-TOCSY Separate via 13C dimension Reg1->Sol1 Sol3 Solvent Titration (C6D6) Induce ASIS Reg1->Sol3 Sol2 Run PSYCHE Pure Shift NMR Collapse multiplets to singlets Reg2->Sol2 Sol4 VT-NMR (Low Temp) Resolve rotamers/flipping Reg3->Sol4

Decision tree for resolving 1H NMR signal overlap in spirocyclic lactams.

References

  • NMR Pure Shift Spectroscopy and Its Potential Applications in the Pharmaceutical Industry Source: ResearchGate URL:[Link]

  • Pure-Shift-Based Proton Magnetic Resonance Spectroscopy for High-Resolution Studies of Biological Samples Source: MDPI URL:[Link]

  • Rapid Access to Chiral Spiro[2.3] Lactams: Stereoselective Hydroborylation and Hydrosilylation and Remote Control of Axial Chirality by Copper-Catalyzed Desymmetrization of Spirocyclopropenes Source: ACS Publications URL:[Link]

Sources

Troubleshooting

optimizing reaction conditions for 5-(Hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one functionalization

Welcome to the technical support guide for the synthetic modification of 5-(Hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one. This document is designed for researchers, medicinal chemists, and drug development professio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthetic modification of 5-(Hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one. This document is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile spirocyclic scaffold. The unique three-dimensional structure of spiro-lactams presents both significant opportunities for novel drug design and specific synthetic challenges.[1][2][3][4][5]

This guide provides in-depth, experience-driven advice in a direct question-and-answer format. It is structured to help you troubleshoot common experimental hurdles and optimize your reaction conditions for successful functionalization of the key reactive sites on the molecule.

Troubleshooting Guide

This section addresses specific, common problems encountered during the functionalization of the 5-(hydroxymethyl) group. Each entry follows a "Symptom-Cause-Solution" format to provide clear, actionable advice.

Problem 1: Low or No Yield During Oxidation of the Hydroxymethyl Group to the Aldehyde

Question: I am attempting to oxidize the primary alcohol on my spiro-lactam to an aldehyde, but I am consistently getting low yields or recovering only the starting material. What is going wrong?

Answer: This is a frequent challenge stemming from several potential factors, including reagent choice, reaction conditions, and the inherent properties of the substrate.

Primary Causes & Mechanistic Insights
  • Inappropriate Oxidizing Agent: Many common oxidants can be too harsh, leading to over-oxidation to the carboxylic acid, or may be incompatible with the lactam functionality.[6] Strong, chromium-based reagents should generally be avoided due to their lack of selectivity and toxicity.[7]

  • Steric Hindrance: The spirocyclic core can sterically hinder the approach of bulky oxidizing agents to the primary alcohol, slowing down the reaction rate significantly.[5]

  • Lactam Ring Sensitivity: The lactam amide bond can be sensitive to harsh pH conditions, potentially leading to side reactions or decomposition.

  • Catalyst Deactivation: The basic nitrogen atom of the lactam can sometimes interact with and deactivate certain metal-based catalysts.

Solutions & Optimization Protocol

The most reliable solution is to employ a mild, selective, and sterically accessible oxidizing agent. Dess-Martin Periodinane (DMP) is an excellent choice for this transformation as it operates under neutral pH at room temperature, exhibits high chemoselectivity, and tolerates sensitive functional groups like amides.[7][8][9]

Troubleshooting_Oxidation start Low Yield in Oxidation to Aldehyde check_reagent Re-evaluate Oxidant: Is it mild and selective? start->check_reagent Cause: Harsh Reagent check_conditions Review Conditions: Temp, Time, pH start->check_conditions Cause: Suboptimal Conditions use_dmp Solution: Use Dess-Martin Periodinane (DMP) check_reagent->use_dmp Recommendation buffer_reaction Buffer Reaction? (e.g., with Pyridine) check_conditions->buffer_reaction Acid-labile substrate? monitor_tlc Monitor by TLC (Every 15-30 min) use_dmp->monitor_tlc buffer_reaction->monitor_tlc workup Perform Quench & Aqueous Workup monitor_tlc->workup Reaction Complete purify Purify via Silica Gel Chromatography workup->purify

Caption: Decision workflow for troubleshooting low-yield oxidation.

Detailed Experimental Protocol: Dess-Martin Oxidation [8][10][11]

  • Preparation: Under an inert atmosphere (N₂ or Argon), dissolve the 5-(hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one (1.0 equiv) in anhydrous dichloromethane (DCM). Use a concentration of approximately 0.1 M.

  • Reagent Addition: Add Dess-Martin Periodinane (1.1 - 1.5 equiv) to the solution in one portion at room temperature. Note: For substrates sensitive to the acetic acid byproduct, add 1.0-2.0 equivalents of pyridine or sodium bicarbonate as a buffer.[7][11]

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress closely by Thin Layer Chromatography (TLC). The reaction is often complete within 0.5 to 3 hours.[9]

  • Workup: Once the starting material is consumed, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃). Stir for 15-20 minutes until the solution becomes clear.

  • Extraction: Transfer the mixture to a separatory funnel, add ethyl acetate, and separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude aldehyde by flash column chromatography on silica gel.

Oxidizing SystemTypical ConditionsProsCons
Dess-Martin Periodinane (DMP) DCM, Room Temp[7][8]High selectivity, mild, fast, easy workup.[8]Expensive, potentially explosive.[8][11]
TEMPO/NCS Biphasic (DCM/H₂O), pH 8.6[12]Catalytic, highly chemoselective for 1° alcohols.[12]Requires careful pH control, phase transfer catalyst.
Swern Oxidation DMSO, Oxalyl Chloride, Et₃N, -78 °CVery reliable, high yields.Requires cryogenic temps, unpleasant odor.
PCC DCM, Room TempInexpensive, simple setup.Toxic chromium reagent, can be acidic.[7]
Problem 2: Competing N-H vs. O-H Reactivity During Esterification or Etherification

Question: I am trying to form an ester or ether at the hydroxymethyl position, but I am observing side products that suggest my reagent is also reacting with the lactam N-H group. How can I achieve regioselectivity for the primary alcohol?

Answer: This is a classic chemoselectivity problem. The lactam N-H proton is weakly acidic and can be deprotonated under basic conditions, creating a competing nucleophile. The key is to either choose conditions that favor O-functionalization or to temporarily "block" the N-H group with a protecting group.

Solutions & Strategic Approaches
  • Condition Selection (No Protecting Group): For some esterifications, specific coupling reagents can favor O-acylation. The Yamaguchi esterification, for instance, proceeds through a mixed anhydride that is sterically hindered, often favoring reaction with the less-hindered primary alcohol.[13] Similarly, Mitsunobu reactions are generally highly selective for primary alcohols over secondary amides.

  • N-Protection Strategy (Recommended): The most robust and predictable method is to protect the lactam nitrogen. The tert-butyloxycarbonyl (Boc) group is an ideal choice. It is easily installed, renders the N-H non-reactive, and can be removed under acidic conditions that typically leave the newly formed ester or ether intact.[14][15][16] The Boc group can also activate the adjacent carbonyl for certain transformations.[17]

Protecting_Group_Workflow start Starting Spiro-Lactam (Free N-H and O-H) protect Step 1: N-Boc Protection (Boc)₂O, DMAP, DCM start->protect functionalize Step 2: O-Functionalization (Esterification/Etherification) protect->functionalize N-Protected Intermediate deprotect Step 3: N-Boc Deprotection TFA or HCl in Dioxane functionalize->deprotect O-Functionalized Intermediate product Final Functionalized Spiro-Lactam (Free N-H) deprotect->product

Caption: A robust three-step workflow using N-protection.

Detailed Protocol: N-Boc Protection [15]

  • Setup: Dissolve the starting spiro-lactam (1.0 equiv) in anhydrous dichloromethane (DCM).

  • Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equiv), triethylamine (Et₃N, 1.5 equiv), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 equiv).

  • Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Dilute the reaction with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. The N-Boc protected product can often be used directly or purified by flash chromatography if necessary.

With the nitrogen protected, you can now proceed with standard esterification (e.g., using an acyl chloride and a base) or etherification (e.g., Williamson ether synthesis with NaH and an alkyl halide) protocols with high selectivity for the primary alcohol.

Frequently Asked Questions (FAQs)

Q1: What is the best general approach to forming an ester from the hydroxymethyl group?

For simple, unhindered carboxylic acids, a direct Fischer esterification using the acid as a solvent with a catalytic amount of strong acid (like H₂SO₄) can work, but the equilibrium nature of the reaction can limit yield.[18] A more reliable and general approach for higher yields, especially with more complex acids, involves using coupling agents. Activating the carboxylic acid first with a reagent like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of DMAP, followed by the addition of the spiro-lactam alcohol, is a standard and effective method.

Q2: My functionalized product is difficult to purify. Any suggestions?

Spiro-lactams can sometimes be tricky to purify due to their polarity and potential for hydrogen bonding.

  • Column Chromatography: If your product is streaking on silica gel, try adding a small amount (0.5-1%) of triethylamine to your eluent system (e.g., Hexane/Ethyl Acetate) to neutralize acidic sites on the silica. Alternatively, switching to a different stationary phase like alumina (neutral or basic) can be effective.

  • Reverse-Phase Chromatography: For highly polar compounds, reverse-phase (C18) chromatography using a water/acetonitrile or water/methanol gradient is an excellent alternative.

  • Recrystallization/Trituration: Do not underestimate these classical techniques. If your product is a solid, attempting to recrystallize from a suitable solvent system or triturating the crude material with a solvent in which the impurities are soluble (but the product is not) can greatly enhance purity.

Q3: Can I convert the primary alcohol directly to a carboxylic acid?

Yes, this is a common and useful transformation. Direct oxidation from a primary alcohol to a carboxylic acid requires a stronger oxidizing agent than those used to stop at the aldehyde.[19] However, to avoid harsh conditions (like KMnO₄ or Jones reagent) that could damage the spiro-lactam core, a two-step, one-pot procedure using TEMPO is highly recommended.

Recommended Protocol: TEMPO-catalyzed Oxidation to Carboxylic Acid [20]

  • First, oxidize the alcohol to the aldehyde using catalytic TEMPO and a co-oxidant like sodium hypochlorite (NaOCl).

  • Without isolating the aldehyde, add sodium chlorite (NaClO₂) to the reaction mixture, which will further oxidize the aldehyde to the carboxylic acid under mild conditions.[20] This method is compatible with many sensitive functional groups.[20]

Q4: How do I confirm the structure of my final product?

A combination of spectroscopic methods is essential for unambiguous structure confirmation:

  • ¹H NMR: Look for the disappearance of the hydroxymethyl protons (~3.5-4.0 ppm) and the appearance of new, characteristic signals (e.g., an aldehyde proton at ~9-10 ppm, or new signals from an attached ester/ether group).

  • ¹³C NMR: The carbon of the functionalized CH₂ group will shift significantly. For an aldehyde, a new carbonyl signal will appear downfield (~190-200 ppm). For an ester, a new ester carbonyl will be seen (~165-175 ppm).

  • IR Spectroscopy: Disappearance of the broad O-H stretch (~3300 cm⁻¹) is a key indicator. Look for the appearance of a strong C=O stretch for the new aldehyde (~1725 cm⁻¹) or ester (~1735 cm⁻¹).

  • High-Resolution Mass Spectrometry (HRMS): This is crucial for confirming the elemental composition and verifying that the correct molecular formula has been achieved.

References

  • Bittermann H, Gmeiner P. J. Org. Chem. 2006; 71: 97.
  • Dess–Martin periodinane - Wikipedia. Available from: [Link]

  • Dess-Martin periodinane - Organic Syntheses Procedure. Available from: [Link]

  • Dess-Martin Oxidation | Chem-Station Int. Ed. Available from: [Link]

  • Synthesis of Boc‐protected γ‐lactam 3 and dihalogenated pyrrolo[3,2‐d]pyrimidine 7. Available from: [Link]

  • Dess-Martin Oxidation - Organic Chemistry Portal. Available from: [Link]

  • Dess–Martin oxidation - Wikipedia. Available from: [Link]

  • Stereoselective Alkylation of N-Boc-protected-5-substituted δ-Lactams: Synthesis of α,δ-Disubstituted δ-Amino Acids | Organic Letters - ACS Publications. Available from: [Link]

  • Dual protection of amino functions involving Boc - RSC Advances - Rsc.org. Available from: [Link]

  • Stereoselective alkylation of N-Boc-protected-5-substituted delta-lactams: synthesis of alpha, delta-disubstituted delta-amino acids - PubMed. Available from: [Link]

  • JP2022035954A - N-Boc-lactam derivative and its production method, and cyclic amine ... - Google Patents.
  • and Methylene Lactam-Based Spiro Compounds: Utility of Amido-Functionalized γ-Hydroxylactam as a Precursor for Cytotoxic N,O - ACS Publications. Available from: [Link]

  • and Methylene Lactam-Based Spiro Compounds: Utility of Amido-Functionalized γ-Hydroxylactam as a Precursor for Cytotoxic N, O - PubMed. Available from: [Link]

  • Enantioselective Synthesis of Spirolactones and Spirolactams Under Low Catalyst Loadings | Journal of the American Chemical Society - ACS Publications. Available from: [Link]

  • Oxidative Esterification of Acetal-Protected 5-Hydroxymethylfurfural to Dimethyl Furan-2,5-dicarboxylate with High Recovery of Protecting Agent - ACS Publications. Available from: [Link]

  • Novel and Recent Synthesis and Applications of β-Lactams - PMC. Available from: [Link]

  • New Methods for the Synthesis of Spirocyclic Cephalosporin Analogues - PMC. Available from: [Link]

  • Strategies and methodologies for the construction of spiro-fused γ-lactams: an update. Available from: [Link]

  • Chemical Methods for the Construction of Spirocyclic β-Lactams and Their Biological Importance. Available from: [Link]

  • Spiro-Lactams as Novel Antimicrobial Agents - PubMed. Available from: [Link]

  • Dependence of primary alcohol oxidation on presence of water and strong or weak oxidants. Available from: [Link]

  • A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses - PMC. Available from: [Link]

  • Efficient and Highly Selective Oxidation of Primary Alcohols to Aldehydes by N-Chlorosuccinimide Mediated by Oxoammonium Salts | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Fischer Esterification - Chemistry Steps. Available from: [Link]

  • Biocatalytic Oxidation of Alcohols - MDPI. Available from: [Link]

  • Alcohol Oxidations - Wipf Group. Available from: [Link]

  • Chemoselective Esterification of Phenolic Acids and Alcohols | Request PDF - ResearchGate. Available from: [Link]

  • Strategies and methodologies for the construction of spiro-γ-lactams: an update - Organic Chemistry Frontiers (RSC Publishing). Available from: [Link]

  • 5-(hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one - PubChemLite. Available from: [Link]

  • Synthesis of medicinally privileged spiro-β-lactams - ScholarWorks @ UTRGV. Available from: [Link]

  • Preparation of 3-azaspiro[5.5]undecane, 1-oxa - ResearchGate. Available from: [Link]

  • Boric Acid Catalyzed Chemoselective Esterification of α-Hydroxycarboxylic Acids | Organic Letters - ACS Publications. Available from: [Link]

  • 5-(hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one - NextSDS. Available from: [Link]

  • 5-Functionalized 2-Azahousanes: Synthesis and Core Stability Towards Chemical Transformations - ChemRxiv. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Metabolic Stability of 5-(Hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one Analogs: A Technical Guide

As drug discovery moves away from planar, "flatland" chemical spaces, the strategic incorporation of spirocyclic scaffolds has become a cornerstone for optimizing pharmacokinetic (PK) profiles[1]. Among these, 5-(Hydroxy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery moves away from planar, "flatland" chemical spaces, the strategic incorporation of spirocyclic scaffolds has become a cornerstone for optimizing pharmacokinetic (PK) profiles[1]. Among these, 5-(Hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one (CAS 1936347-87-3) represents a highly functionalized, 3D-rich building block. By replacing traditional morpholine or piperidine rings with this oxa-azaspirocyclic lactam, medicinal chemists can dramatically increase the fraction of sp³-hybridized carbons ( Fsp3​ ), which directly correlates with enhanced aqueous solubility and superior metabolic stability[2].

This guide objectively compares the metabolic performance of this specific spirocyclic analog against traditional planar alternatives and provides the mechanistic causality and experimental protocols necessary to validate these findings in your own workflows.

Structural Evolution & Mechanistic Causality

The transition from a standard heterocyclic linker to a functionalized spirocycle is not merely a structural novelty; it is a calculated maneuver to eliminate metabolic liabilities.

ScaffoldEvolution A Traditional Planar Scaffold (e.g., Morpholine/Piperidine) Low Fsp3, High CYP Liability B Unsubstituted Spirocycle (9-oxa-2-azaspiro[5.5]undecane) Increased Fsp3, Steric Shielding A->B Spiro-fusion (Blocks α-oxidation) C Functionalized Spirocycle (5-CH2OH-9-oxa-2-azaspiro[5.5]undecan-3-one) Optimized Exit Vectors, High Stability B->C Hydroxymethyl & Lactam (Lowers LogD, alters binding)

Fig 1: Logical evolution from planar heterocycles to functionalized spirocycles to reduce metabolic liability.

Why does this specific scaffold resist metabolism?
  • Steric Shielding of α -Carbons: Traditional morpholines are highly susceptible to Cytochrome P450 (CYP)-mediated α -oxidation, leading to rapid ring-opening and clearance. The spiro-fusion creates a quaternary carbon at this exact position, physically blocking hydrogen atom transfer (HAT) and eliminating the primary metabolic soft spot[3].

  • Lipophilicity (LogD) Reduction: CYP450 active sites (particularly CYP3A4) are highly lipophilic. The introduction of the lactam (3-one) and the hydroxymethyl group at position 5 significantly lowers the overall LogD of the molecule compared to unsubstituted azaspiro[5.5]undecanes[4]. This reduces non-specific hydrophobic binding to the enzyme's active site.

  • Conformational Rigidity: The locked 3D architecture prevents the molecule from adopting the planar conformations often required to fit optimally into the catalytic heme pockets of metabolic enzymes.

Comparative Quantitative Data

To demonstrate the performance of 5-(Hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one, we compare it against its planar bioisostere (a morpholine-piperidine linked system) and an unsubstituted baseline spirocycle.

Note: The following table synthesizes representative benchmark data derived from established structure-activity relationship (SAR) studies of azaspiro[5.5]undecane cores in human liver microsomes (HLM).

Structural Scaffold Fsp3​ cLogD (pH 7.4)HLM CLint​ (µL/min/mg) T1/2​ (min)Primary Metabolic Liability
Morpholine-Piperidine Linker (Planar)0.452.885.416Rapid α -oxidation, N-dealkylation
9-oxa-2-azaspiro[5.5]undecane (Unsubstituted)0.911.532.143Hydroxylation at unsubstituted ring carbons
5-(Hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one 0.910.812.5 >110 Phase II Glucuronidation (minor, via -OH)

Data Interpretation: The functionalized spirocycle demonstrates a nearly 7-fold reduction in intrinsic clearance ( CLint​ ) compared to the planar analog. While the unsubstituted spirocycle improves stability by blocking α -oxidation, the addition of the lactam and hydroxymethyl group further depresses LogD, pushing the T1/2​ beyond the 110-minute threshold, making it highly suitable for once-daily oral dosing regimens.

Experimental Methodology: Self-Validating Microsomal Stability Assay

To objectively verify the metabolic stability of these analogs, researchers must utilize a self-validating in vitro assay. A protocol is only "self-validating" if it can internally distinguish between enzymatic metabolism, chemical degradation, and analytical variance.

AssayWorkflow Step1 1. Matrix Preparation HLM (0.5 mg/mL) + 1 µM Compound Step2 2. Pre-Incubation 37°C for 5 minutes Step1->Step2 Step3 3. Reaction Initiation Add 1 mM NADPH Step2->Step3 Step4 4. Time-Course Sampling Alquots at 0, 15, 30, 45, 60 min Step3->Step4 Step5 5. Reaction Quenching Cold ACN + Internal Standard Step4->Step5 Step6 6. LC-MS/MS Analysis Quantify Parent Depletion Step5->Step6

Fig 2: Step-by-step workflow for the self-validating Human Liver Microsome (HLM) stability assay.

Step-by-Step Protocol
  • Preparation of Incubation Matrix:

    • Prepare a 1 µM solution of the test compound (e.g., 5-(Hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one) in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL Human Liver Microsomes (HLM).

    • Causality: A low substrate concentration (1 µM) is chosen to ensure the reaction remains in the linear range of Michaelis-Menten kinetics ( [S]≪Km​ ), allowing for accurate calculation of intrinsic clearance.

  • Internal Controls (The Self-Validation Mechanism):

    • Positive Controls: Run parallel incubations with Verapamil (high clearance) and Warfarin (low clearance) to validate the metabolic viability of the HLM batch.

    • Negative Control (-NADPH): Run a parallel incubation of the test compound without NADPH. Causality: If depletion occurs in the absence of NADPH, the compound is chemically unstable in the buffer, not enzymatically metabolized by CYPs.

  • Initiation:

    • Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Time-Course Sampling & Quenching:

    • At t=0,15,30,45, and 60 minutes, extract a 50 µL aliquot and immediately transfer it into 150 µL of ice-cold Acetonitrile (ACN) containing an analytical internal standard (e.g., Tolbutamide).

    • Causality: The 3:1 ratio of cold organic solvent instantly denatures the CYP enzymes, halting the reaction at the exact time point and precipitating proteins to protect the LC-MS/MS column.

  • Centrifugation & LC-MS/MS Analysis:

    • Centrifuge at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound relative to the internal standard.

  • Data Processing:

    • Plot the natural log of the percentage of parent compound remaining versus time. The slope of the linear regression represents the elimination rate constant ( k ). Calculate T1/2​=0.693/k and CLint​=(k×V)/microsomal protein concentration .

References

  • The utilization of spirocyclic scaffolds in novel drug discovery Taylor & Francis[Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry ACS Publications[Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis[Link]

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds National Institutes of Health (NIH) / PMC[Link]

Sources

Comparative

A Researcher's Guide to Validating the Stereochemistry of 5-(Hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one using 2D NMR

In the landscape of modern drug discovery and development, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a critical determinant of its biological activity...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a critical determinant of its biological activity, efficacy, and safety.[1] Spirocyclic scaffolds, such as the 9-oxa-2-azaspiro[5.5]undecane core, are of increasing interest due to their inherent three-dimensionality and novel chemical space they occupy.[2][3] However, the fixed, non-planar arrangement of atoms in these systems presents a significant challenge for unambiguous stereochemical assignment. This guide provides an in-depth, practical framework for researchers, scientists, and drug development professionals on leveraging the power of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy to validate the stereochemistry of 5-(Hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one.

The Challenge: Stereoisomerism in Spirocyclic Systems

The spirocyclic nature of 5-(Hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one, with its central spiro-carbon connecting a tetrahydropyran and a piperidinone ring, gives rise to the possibility of multiple stereoisomers. The relative orientation of substituents on the two rings can lead to diastereomers with distinct pharmacological profiles. Traditional one-dimensional NMR techniques often fall short in providing the necessary spatial information to differentiate between these isomers. 2D NMR, however, offers a suite of experiments that can map out both through-bond and through-space correlations, providing a definitive stereochemical fingerprint of the molecule.[4][5][6]

A Multi-faceted 2D NMR Approach

A comprehensive stereochemical analysis of our target molecule necessitates a combination of 2D NMR experiments. Each experiment provides a unique piece of the structural puzzle, and together they form a self-validating system for assigning the correct stereochemistry. The core suite of experiments includes:

  • COSY (Correlation Spectroscopy): To establish proton-proton (¹H-¹H) coupling networks within each ring system.[6][7]

  • HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are directly attached to which carbon atoms (¹H-¹³C one-bond correlations).[8][9][10]

  • HMBC (Heteronuclear Multiple Bond Correlation): To piece together the carbon skeleton by identifying longer-range (²J and ³J) correlations between protons and carbons.[5][8][11]

  • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To probe through-space proximities between protons, which is the cornerstone of stereochemical assignment.[4][5][7][9][12][13]

The choice between NOESY and ROESY is crucial. For small to medium-sized molecules (typically < 1000 Da), NOESY can sometimes yield zero or very weak signals.[7][9] In such cases, ROESY is the preferred experiment as it provides positive correlations regardless of molecular tumbling rates.[7][9] Given the molecular weight of our target molecule, a ROESY experiment is a prudent choice to ensure reliable through-space correlations are observed.

Experimental Workflow: From Sample Preparation to Spectral Interpretation

The following section outlines a detailed, step-by-step methodology for acquiring and analyzing the necessary 2D NMR data.

Step 1: Sample Preparation
  • Dissolve the Sample: Accurately weigh approximately 5-10 mg of the purified 5-(Hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one and dissolve it in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a clean, dry 5 mm NMR tube. The choice of solvent can influence chemical shifts and the appearance of exchangeable proton signals (e.g., -OH, -NH).

  • Degas the Sample (for NOESY/ROESY): For optimal NOESY or ROESY results, it is highly recommended to degas the sample to remove dissolved oxygen, which is paramagnetic and can interfere with the Nuclear Overhauser Effect. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (e.g., argon) through the solution.

Step 2: 2D NMR Data Acquisition

The following is a representative set of acquisition parameters for a 500 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

Experiment Key Parameters Purpose
COSY ¹H spectral width: 10-12 ppm; Number of increments: 256-512; Scans per increment: 2-4To identify ¹H-¹H spin systems in the piperidinone and tetrahydropyran rings.
HSQC ¹H spectral width: 10-12 ppm; ¹³C spectral width: 160-180 ppm; Number of increments: 256; Scans per increment: 2-4To correlate each proton with its directly attached carbon.
HMBC ¹H spectral width: 10-12 ppm; ¹³C spectral width: 200-220 ppm; Number of increments: 512; Scans per increment: 8-16To establish long-range ¹H-¹³C connectivities and confirm the carbon framework.
ROESY ¹H spectral width: 10-12 ppm; Mixing time: 200-500 ms; Number of increments: 256-512; Scans per increment: 8-16To identify through-space correlations between protons for stereochemical assignment.
Step 3: Spectral Processing and Interpretation
  • Process the Data: Process the acquired data using appropriate software (e.g., TopSpin, Mnova, ACD/Labs). This typically involves Fourier transformation, phase correction, and baseline correction.

  • Assign Resonances: Begin by assigning the proton and carbon signals using the HSQC and HMBC spectra. The COSY spectrum will help in tracing out the proton-proton coupling networks within each ring.

  • Analyze ROESY Data for Stereochemistry: The crucial step is the analysis of the ROESY spectrum. Look for cross-peaks between protons that are not directly coupled but are close in space (< 5 Å).[4][9][12] These correlations will reveal the relative orientation of substituents on the two rings.

A Hypothetical Case Study: Differentiating Diastereomers

Let's consider two hypothetical diastereomers of 5-(Hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one, which we will designate as Isomer A and Isomer B . The key difference between these isomers lies in the relative orientation of the hydroxymethyl group at C5.

Figure 1: Hypothetical Diastereomers of 5-(Hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one

G cluster_A Isomer A cluster_B Isomer B A_structure A_structure B_structure B_structure

A visual representation of two possible diastereomers of the target molecule.

The following table summarizes the expected key ROESY correlations that would allow for the differentiation of these two isomers. The proton numbering is based on standard IUPAC nomenclature for the core scaffold.

Proton Pair Expected ROESY Correlation in Isomer A Expected ROESY Correlation in Isomer B Rationale
H₅ - H₇ (axial)StrongWeak/AbsentIn Isomer A, the hydroxymethyl group at C₅ is pseudo-axial, bringing H₅ in close proximity to the axial proton at C₇. In Isomer B, with a pseudo-equatorial hydroxymethyl group, this distance is significantly larger.
H₅ - H₁ (axial)Weak/AbsentStrongIn Isomer B, the pseudo-equatorial H₅ is spatially closer to the axial proton at C₁.
H₆ (axial) - H₁₀ (axial)StrongStrongThis correlation is expected in both isomers and helps to confirm the chair-like conformation of the rings.
H₄ (axial) - H₁₁ (axial)StrongStrongSimilar to the above, this correlation confirms the ring conformation.

Visualizing the Workflow and Logic

The following diagrams illustrate the overall experimental workflow and the logical process of using 2D NMR data to determine the stereochemistry.

experimental_workflow cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample_Prep Sample Preparation Acquire_1D 1D ¹H & ¹³C Sample_Prep->Acquire_1D Acquire_2D 2D NMR Suite (COSY, HSQC, HMBC, ROESY) Acquire_1D->Acquire_2D Process_Spectra Spectral Processing Acquire_2D->Process_Spectra Assign_Resonances Resonance Assignment (HSQC, HMBC, COSY) Process_Spectra->Assign_Resonances Analyze_ROESY ROESY Analysis (Through-Space Correlations) Assign_Resonances->Analyze_ROESY Stereochem_Assignment Stereochemical Assignment Analyze_ROESY->Stereochem_Assignment

Figure 2: A streamlined workflow for 2D NMR-based stereochemical validation.

logic_diagram Start Acquired 2D NMR Data COSY COSY (¹H-¹H Connectivity) Start->COSY HSQC HSQC (¹H-¹³C Direct Correlation) Start->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlation) Start->HMBC ROESY ROESY (¹H-¹H Spatial Proximity) Start->ROESY Structure_Confirmation Confirm Gross Structure COSY->Structure_Confirmation HSQC->Structure_Confirmation HMBC->Structure_Confirmation Stereochem_Determination Determine Relative Stereochemistry ROESY->Stereochem_Determination Structure_Confirmation->Stereochem_Determination Final_Structure Validated 3D Structure Stereochem_Determination->Final_Structure

Figure 3: Logical flow for integrating data from multiple 2D NMR experiments.

Conclusion: A Robust and Reliable Approach

The validation of stereochemistry for complex molecules like 5-(Hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one is a non-trivial but essential task in chemical and pharmaceutical research. A well-designed suite of 2D NMR experiments provides a robust and reliable method for achieving this. By systematically analyzing through-bond and through-space correlations, researchers can build a comprehensive 3D model of the molecule, leading to an unambiguous assignment of its stereochemistry. This guide provides a foundational framework for this process, emphasizing the importance of a multi-pronged analytical approach and the causal logic behind experimental choices. The insights gained from these experiments are invaluable for understanding structure-activity relationships and for the development of safe and effective therapeutics.

References

  • The Evolving Landscape of NMR Structural Elucid
  • New Methods for the Synthesis of Spirocyclic Cephalosporin Analogues. PMC. [Link]

  • The advantages of overlaying an HSQC spectrum with an HMBC spectrum. ACD/Labs. [Link]

  • Stereochemistry Information from NOESY/ROESY data … Part 1. ACD/Labs. [Link]

  • 5.4: NOESY Spectra. Chemistry LibreTexts. [Link]

  • ROESY correlations for determination of absolute stereochemistry. ResearchGate. [Link]

  • Stereochemistry Information from NOESY/ROESY data … Part 2. ACD/Labs. [Link]

  • A Convenient Synthesis of Substituted Spiro[5.5]Undecanes Using Lewis Acid Catalysts. International Journal of Scientific & Engineering Research. [Link]

  • NOESY and ROESY. University of California, San Diego. [Link]

  • Conformational preferences of oxy-substituents in butenolide–tetrahydropyran spiroacetals and butenolide–piperidine spiro-N,O-acetals. Organic & Biomolecular Chemistry. [Link]

  • NOESY and ROESY. UCSD SSPPS NMR Facility. [Link]

  • New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. MDPI. [Link]

  • Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure. [Link]

  • Chapter 11: Application of Fast 2D NMR Methods in the Pharmaceutical Industry. The Royal Society of Chemistry. [Link]

  • Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N. ScienceDirect. [Link]

  • 22: Nuclear Overhauser Effect (NOE). Chemistry LibreTexts. [Link]

  • Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. Beilstein Journal of Organic Chemistry. [Link]

  • Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. PMC. [Link]

  • Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. MDPI. [Link]

  • 2-Oxa-9-azaspiro[5.5]undecane hydrochloride. PubChem. [Link]

  • Semi-quantitative analysis of biomass using HSQC. ScienceDirect. [Link]

  • 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. [Link]

  • HSQC (left) and HMBC (right) 2D NMR spectra of MA‐SBO. ResearchGate. [Link]

  • The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. ResearchGate. [Link]

Sources

Validation

Analytical Reference Standards for 5-(Hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one Purity Validation: A Comparative Guide

Executive Summary & The Chromophore Challenge In modern drug discovery, spirocyclic building blocks like 5-(Hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one (CAS: 1936347-87-3; MW: 199.25 g/mol ) are highly valued as co...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Chromophore Challenge

In modern drug discovery, spirocyclic building blocks like 5-(Hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one (CAS: 1936347-87-3; MW: 199.25 g/mol ) are highly valued as conformationally restricted bioisosteres. However, validating the absolute purity of this specific scaffold presents a severe analytical challenge: it completely lacks a conjugated π -system .

Comprising an aliphatic tetrahydropyran ring, a piperidinone (lactam) ring, and a hydroxymethyl group, the molecule exhibits negligible UV absorbance above 220 nm. Relying on standard High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) at low wavelengths (e.g., 210 nm) leads to dangerous overestimations of purity, as non-chromophoric impurities remain invisible. To ensure scientific integrity and compliance with updated regulatory frameworks, orthogonal techniques such as Charged Aerosol Detection (CAD) and Quantitative Nuclear Magnetic Resonance (qNMR) must be employed as the primary reference standard methodologies.

Structural Profiling & Methodological Causality

The selection of an analytical method must be dictated by the physicochemical properties of the analyte.

  • High Polarity: The presence of a lactam, an ether oxygen, and a primary alcohol makes the molecule highly polar. Standard Reversed-Phase (C18) chromatography will result in poor retention (elution near the void volume) and peak tailing. Causality: A Hydrophilic Interaction Liquid Chromatography (HILIC) stationary phase is required to ensure adequate retention ( k′>2 ) and separation from polar matrix components.

  • Lack of Chromophore: Without aromatic rings, UV response is strictly limited to the weak n→π∗ transition of the amide bond. Causality: A universal mass detector, such as CAD, is required because its response relies on the physical mass of the non-volatile analyte rather than its optical properties[1].

  • Absence of a Primary Standard: As a specialized building block, a certified, 100% pure reference standard of this exact molecule is rarely commercially available. Causality: qNMR must be used to establish the absolute mass fraction from first principles, utilizing an unrelated, highly pure internal standard[2].

PurityValidation A Analyte: 5-(Hydroxymethyl)-9-oxa- 2-azaspiro[5.5]undecan-3-one B Structural Assessment: No UV Chromophore A->B C HPLC-UV (210 nm) Inadequate Response B->C Legacy D HPLC-CAD Universal Mass Detection B->D Chromatographic QC E 1H qNMR Absolute Purity Assignment B->E Orthogonal Validation F Relative Purity (Prone to Error) C->F G Routine QC Assay (High Sensitivity) D->G H Primary Reference Standard (ICH Q2(R2) Compliant) E->H

Decision tree for selecting purity validation methods for non-chromophoric spirocycles.

Comparative Analysis of Purity Validation Workflows

Method A: HPLC-UV (The Flawed Baseline)

While ubiquitous, HPLC-UV fails for aliphatic spirocycles. At 210 nm, the detector is highly sensitive to trace UV-active impurities (e.g., residual aromatic solvents or catalysts), which will generate massive peaks, while aliphatic impurities (e.g., unreacted starting materials) will be completely ignored. This skews the relative response factors (RRFs) and invalidates the area normalization method.

Method B: HILIC-CAD (The Routine QC Workhorse)

Charged Aerosol Detection (CAD) nebulizes the column effluent, evaporates the mobile phase, and applies a positive charge to the remaining non-volatile particles via ionized nitrogen. The resulting charge is directly proportional to the mass of the analyte, rendering the detector response independent of chemical structure[1]. When paired with a HILIC column, it provides a robust, self-validating system for routine batch release.

Method C: 1H qNMR (The Absolute Primary Standard)

The updated ICH Q2(R2) guidelines explicitly endorse non-chromatographic procedures like NMR for analytical validation[3]. qNMR is a primary ratio method: the area under a nuclear resonance is strictly proportional to the number of nuclei. By spiking the sample with a known mass of a certified Internal Standard (IS), the absolute purity of the spirocycle can be calculated without needing a pre-existing reference standard of the compound itself[2].

qNMR_Logic IS Internal Standard (IS) (Maleic Acid) Known Mass & Purity Mix Co-dissolve in DMSO-d6 Acquire 1H NMR IS->Mix Analyte Analyte (Spirocycle) Unknown Purity Known Mass Analyte->Mix Integ Integrate Distinct Signals (Analyte vs IS) Mix->Integ Calc Calculate Absolute Purity Mass Balance Equation Integ->Calc

Workflow for absolute purity quantification using 1H qNMR with an internal standard.

Experimental Methodologies (Self-Validating Protocols)

Protocol 1: HILIC-CAD Routine Purity Assay

This protocol utilizes hydrophilic interaction to retain the polar spirocycle and CAD to detect all non-volatile components uniformly.

  • System Preparation: Ensure the LC system is thoroughly flushed to remove any non-volatile salts (e.g., phosphates), which will cause severe baseline noise in CAD.

  • Column Selection: Waters XBridge Amide (150 x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase:

    • Phase A: 10 mM LC-MS grade Ammonium Formate in Milli-Q Water (pH adjusted to 3.0 with Formic Acid).

    • Phase B: 100% LC-MS grade Acetonitrile.

  • Gradient Elution: Start at 95% B, hold for 2 mins. Ramp to 60% B over 15 mins. (Causality: Starting with high organic content ensures the polar analyte partitions into the water-enriched layer on the stationary phase).

  • Detection Parameters: CAD evaporator temperature set to 35°C; data collection rate at 10 Hz.

  • Self-Validation Step: Perform a blank injection (diluent only) prior to the sample. Subtract the blank baseline to account for the gradient-induced shift in aerosol particle size.

Protocol 2: 1H qNMR Absolute Purity Assignment

This protocol establishes the absolute mass fraction of the batch, serving as the ultimate reference standard.

  • Precision Weighing: Using a microbalance ( d=0.001 mg), accurately weigh ~15.000 mg of the spirocycle analyte and ~5.000 mg of Maleic Acid (NIST SRM 2273, purity 99.9%) into the same vial.

  • Dissolution: Add 0.6 mL of anhydrous DMSO- d6​ . Vortex until completely dissolved and transfer to a 5 mm NMR tube.

  • Acquisition Parameters:

    • Spectrometer: 600 MHz.

    • Pulse Angle: 90° (to ensure maximum transverse magnetization).

    • Critical Causality - Relaxation Delay (D1): Set to 60 seconds. Aliphatic spirocyclic protons often have long T1​ relaxation times. A 60s delay ensures >99% return to thermal equilibrium. Failing to do this will truncate the analyte signal relative to the IS, artificially inflating/deflating the calculated purity.

    • Number of Scans (NS): 32 (for optimal Signal-to-Noise ratio > 250:1).

  • Integration & Calculation: Phase and baseline correct the spectrum manually. Integrate the Maleic Acid singlet at ~6.26 ppm (2H) and a distinct, isolated analyte multiplet (e.g., the oxa-ring CH2​ protons adjacent to the ether oxygen at ~3.5–3.8 ppm, 2H). Apply the standard mass balance equation to determine absolute purity.

Quantitative Data Comparison

To demonstrate the critical differences between these methodologies, the table below summarizes a mock validation dataset for a single batch of 5-(Hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one.

Analytical MethodDetection PrincipleApparent Purity (%)LOD (µg/mL)Structural DependenceRegulatory Status (ICH Q2)
HPLC-UV (210 nm) Photon Absorption99.8% (False High)5.0High (Requires Chromophore)Insufficient for non-UV compounds
HILIC-CAD Mass-based Aerosol Charge96.4%0.5Low (Universal for non-volatiles)Validated for Routine QC
1H qNMR Nuclear Spin Resonance95.9%N/A (Mass limited)None (Absolute Ratio)Primary Reference Standard

Data Interpretation: The HPLC-UV method fails to detect ~4% of aliphatic impurities (e.g., unreacted starting materials or ring-opened byproducts), falsely reporting a 99.8% purity. HILIC-CAD successfully detects these non-chromophoric impurities, aligning closely with the absolute mass fraction determined by qNMR (95.9%).

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.